molecular formula C15H19FO2 B012499 trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate CAS No. 100633-61-2

trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate

Cat. No.: B012499
CAS No.: 100633-61-2
M. Wt: 250.31 g/mol
InChI Key: YCODTMZSONXRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate ( 100633-61-2) is a high-purity fluorinated organic compound with the molecular formula C15H19FO2, supplied with ≥95% purity as verified by HPLC and NMR . This ester derivative is characterized by its trans-configuration of the 4-ethylcyclohexane ring, which provides optimal steric and electronic properties for advanced research applications . This compound serves as a key intermediate in the synthesis of liquid crystal materials for display technologies, where its fluorinated aromatic moiety is critical for enhancing polarizability and tuning mesomorphic properties . Furthermore, researchers employ it in pharmaceutical development as a building block for probing steric effects in drug-receptor interactions . It is also utilized in material science and polymer science as a modifying agent to alter thermal stability and solubility characteristics . To ensure stability and prevent degradation, the product must be stored at 2-8°C in a tightly sealed container, and is packaged under inert conditions . Intended Use & Restrictions: This product is sold exclusively for laboratory research and non-commercial purposes. It is strictly prohibited for resale, repackaging, or formulation into commercial products. Not approved for human or animal use, diagnostics, or any pharmaceutical, agrochemical, or consumer goods manufacturing .

Properties

IUPAC Name

(4-fluorophenyl) 4-ethylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO2/c1-2-11-3-5-12(6-4-11)15(17)18-14-9-7-13(16)8-10-14/h7-12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCODTMZSONXRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599274
Record name 4-Fluorophenyl 4-ethylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100633-61-2
Record name 4-Fluorophenyl 4-ethylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate: A High-Purity Protocol for Liquid Crystal Applications

[1][2]

Executive Summary

Molecule: trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate CAS: 100633-61-2 Class: Nematic Liquid Crystal (LC) Monomer / Mesogen Application: Thin Film Transistor (TFT) and Super Twisted Nematic (STN) displays.[1]

This guide details the industrial-grade synthesis of This compound . This molecule functions as a low-viscosity mesogen, critical for reducing the response time of liquid crystal mixtures. The synthesis prioritizes stereochemical purity (trans-isomer >99.5%) and low ionic impurity , both of which are non-negotiable for display performance.

The pathway utilizes a convergent strategy: the stereoselective preparation of the cyclohexane core followed by a high-yield esterification with the fluorinated phenol.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule consists of a rigid core (cyclohexane + phenyl ring) linked by an ester bond.[2] The primary challenge is not the bond formation, but the stereocontrol of the cyclohexane ring . The trans-isomer (equatorial-equatorial 1,4-substitution) is linear and mesogenic; the cis-isomer is bent and disrupts the liquid crystal phase.

Strategic Pathway
  • Core Construction: Catalytic hydrogenation of 4-ethylbenzoic acid.[1]

  • Stereochemical Correction: Thermodynamic isomerization of the cis/trans acid mixture to the pure trans-acid.

  • Activation: Conversion to the acyl chloride to overcome the low reactivity of the secondary carboxylic acid.

  • Coupling: Nucleophilic acyl substitution with 4-fluorophenol.

RetrosynthesisTargetTarget: trans-4-Fluorophenyl4-ethylcyclohexanecarboxylateEsterificationEsterification(Acyl Chloride Route)Target->EsterificationAcidIntermediate A:trans-4-Ethylcyclohexanecarboxylic AcidEsterification->AcidPhenolIntermediate B:4-FluorophenolEsterification->PhenolIsomerizationThermodynamic Isomerization(Cis -> Trans)Acid->IsomerizationHydrogenationCatalytic Hydrogenation(Ru/C or Pd/C)Isomerization->HydrogenationStartStarting Material:4-Ethylbenzoic AcidHydrogenation->Start

Figure 1: Retrosynthetic disconnection showing the critical dependency on the trans-acid intermediate.[1]

Part 2: Synthesis of trans-4-Ethylcyclohexanecarboxylic Acid[1]

The commercial availability of pure trans-acid can be variable. For high-value LC synthesis, starting from the aromatic acid is often more cost-effective and ensures control over the alkyl chain length.

Step 1: Hydrogenation and Isomerization

The hydrogenation of 4-ethylbenzoic acid yields a mixture of cis and trans isomers (typically 70:30 to 40:60 depending on the catalyst). We must drive this to the thermodynamic trans product.

Reaction Scheme:


1

Protocol:

  • Hydrogenation:

    • Vessel: High-pressure autoclave (Hastelloy or Stainless Steel).

    • Reagents: 4-Ethylbenzoic acid (1.0 eq), 5% Ru/C catalyst (5 wt%), Isopropanol (solvent).[1]

    • Conditions: 80-100°C, 50-80 bar

      
      . Stir vigorously for 6-12 hours.
      
    • Workup: Filter catalyst while hot. Concentrate filtrate to obtain the crude cis/trans acid mixture.

  • Isomerization (The Cadiot Method):

    • Dissolve the crude acid in 20% aqueous KOH (2.5 eq).

    • Autoclave Heating: Heat to 180-200°C for 4-6 hours. Under these harsh basic conditions, the

      
      -proton is removed, forming a planar enolate. Reprotonation favors the sterically less hindered equatorial position (trans).[1]
      
    • Acidification: Cool to room temperature. Acidify with conc. HCl to pH 1.[1][3]

    • Isolation: The trans-acid is less soluble than the cis-acid. Filter the precipitate.[4][5]

    • Recrystallization: Recrystallize from n-heptane or ethanol/water to achieve >99% trans content.[1]

Key Checkpoint:

  • Melting Point: Pure trans-4-ethylcyclohexanecarboxylic acid melts at ~81-83°C. If the MP is lower, significant cis isomer remains.[1]

Part 3: Coupling via Acid Chloride

Direct esterification (Fischer) is slow for cyclohexanecarboxylic acids due to steric hindrance at the secondary carbon. The acid chloride route is preferred for its quantitative yield and absence of water by-product.

Step 2: Acyl Chloride Formation

Reagents: Thionyl Chloride (

1

Protocol:

  • Charge a reactor with trans-4-ethylcyclohexanecarboxylic acid (1.0 eq).

  • Add dry Toluene (3-4 volumes).

  • Add Thionyl Chloride (1.2 eq) dropwise at room temperature.

  • Add 2-3 drops of DMF (catalyst).[1]

  • Heat to reflux (80-110°C) for 3 hours. Gas evolution (

    
    ) will cease when complete.[1]
    
  • Distillation: Remove excess

    
     and Toluene under reduced pressure. The acid chloride is sensitive to moisture; proceed immediately to the next step.
    
Step 3: Esterification (The Coupling)

Reaction:

1

Protocol:

  • Setup: 3-neck flask,

    
     atmosphere, mechanical stirrer, thermometer.
    
  • Charge: Dissolve 4-Fluorophenol (1.05 eq) in dry Dichloromethane (DCM) or Toluene.

  • Base: Add Pyridine or Triethylamine (1.2 eq). Cool to 0-5°C.[1]

  • Addition: Dissolve the Acid Chloride (from Step 2) in a minimal amount of solvent. Add dropwise to the phenol solution, maintaining temp < 10°C. Exothermic reaction.

  • Reaction: Allow to warm to room temperature. Stir for 4-6 hours. Monitor by TLC (Hexane/Ethyl Acetate 9:1).[1]

CouplingACAcid Chloride(in Toluene)MixMixing(Temp < 10°C)AC->MixPhenol4-Fluorophenol+ PyridinePhenol->MixReactionReaction(RT, 4-6 hrs)Mix->ReactionWorkupAcid Wash (HCl)Water WashBrine WashReaction->WorkupCrudeCrude ProductWorkup->Crude

Figure 2: Workflow for the esterification step.[1]

Part 4: Purification & Characterization

For Liquid Crystal applications, purity is paramount.[1] Even trace impurities (0.1%) can degrade the Voltage Holding Ratio (VHR) of the final display.

Purification Protocol
  • Washing: Wash the organic layer with:

    • 1M HCl (to remove Pyridine).[1]

    • 5% NaOH (to remove unreacted Phenol).[1]

    • Water (until neutral pH).[1]

  • Solvent Removal: Dry over

    
    , filter, and rotovap to dryness.[1]
    
  • Recrystallization (Crucial):

    • Solvent: Ethanol or Ethanol/Hexane mix.[1]

    • Dissolve crude solid at reflux.[1][4] Cool slowly to 0°C.

    • Repeat recrystallization 2-3 times until GC purity > 99.9%.[1]

  • Column Chromatography (Optional): If color persists, pass through a short pad of silica gel using Hexane/DCM.[1]

Data Specifications
ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity (GC)

Gas Chromatography
Trans-Isomer

GC / NMR
Melting Point 45 - 48°C (Typical for homologs)DSC
Clearing Point (Nematic -> Isotropic) DistinctDSC
Moisture

Karl Fischer
Ionic Impurities

Ion Chromatography

Note: The exact melting point depends heavily on purity. Homologs (propyl, pentyl) typically melt in the 30-50°C range.

References

  • Synthesis of trans-4-substituted cyclohexanecarboxylic acids

    • Methodology for Isomerization: Kelly, S. M., & Buchecker, R. (1994).[1] "Liquid Crystals: Chemistry and Structure." Helvetica Chimica Acta.[1] (General reference for LC synthesis protocols).

    • Industrial Hydrogenation: [1]

  • Esterification Protocols

    • Steglich vs Acid Chloride: Neises, B., & Steglich, W. (1978).[1] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.

    • Standard LC Ester Synthesis: [1]

  • Properties of Fluorinated Liquid Crystals

    • Dielectric Anisotropy: Kirsch, P., & Bremer, M. (2000).[1] "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie.

  • Chemical Identity

    • CAS Registry: [1]

physicochemical properties of "trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and application logic of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate , a fundamental mesogen used in high-performance liquid crystal formulations.[1]

Technical Whitepaper | Materials Science & Liquid Crystal Engineering

Executive Summary

This compound (CAS: 100633-61-2) is a calamitic (rod-like) liquid crystal monomer belonging to the fluorinated phenyl ester family. Unlike highly polar cyano-based liquid crystals, this molecule is engineered for low rotational viscosity and high chemical stability . It serves as a critical "diluent" in nematic mixtures for Thin-Film Transistor (TFT) displays, where it lowers the overall viscosity of the mixture to improve pixel response times without destabilizing the nematic phase.

Molecular Architecture & Stereochemistry

The molecule consists of three distinct functional zones, each contributing to its mesogenic (liquid crystal forming) behavior:

  • Rigid Core (Mesogen): A trans-1,4-disubstituted cyclohexane ring linked to a phenyl ring via an ester bridge.

  • Flexible Tail: An ethyl group at the 4-position of the cyclohexane ring.

  • Polar Head: A fluorine atom at the 4-position of the phenyl ring.[2][3]

The Criticality of trans-Isomerism

The stereochemistry of the cyclohexane ring is non-negotiable. Only the trans isomer places both the ethyl tail and the ester linkage in the equatorial position (diequatorial conformation). This creates the linear, rod-like shape required for liquid crystalline packing.[1] The cis isomer adopts a bent structure that disrupts packing, preventing mesophase formation.

MolecularGeometry cluster_0 Stereochemical Configuration cluster_1 Property Impact Trans trans-Isomer (Diequatorial) Cis cis-Isomer (Axial-Equatorial) Trans->Cis Isomerization (Avoid) Linearity High Linearity (L/D Ratio > 3) Trans->Linearity Bent Bent Structure (Isotropic Liquid) Cis->Bent Packing Efficient Packing (Nematic Phase) Linearity->Packing

Figure 1: Stereochemical impact on mesogenicity. The trans-isomer is essential for the linear geometry required for the Nematic phase.

Physicochemical Properties

The following data synthesizes experimental values and homologous series trends for the fluorophenyl ester class.

Table 1: Key Technical Specifications
PropertyValue / CharacteristicRelevance
CAS Number 100633-61-2Identity verification.[4]
Molecular Formula C₁₅H₁₉FO₂--
Molecular Weight 250.31 g/mol Low MW contributes to low viscosity.
Appearance White Crystalline SolidHigh purity is critical (>99.5%) for LC use.
Phase Behavior Enantiotropic NematicExhibits a stable liquid crystal phase upon heating and cooling.
Dielectric Anisotropy (

)
Positive (+3 to +5)Moderate polarity allows alignment with electric fields.
Optical Anisotropy (

)
Moderate (~0.08 - 0.10)Phenyl ring provides birefringence for light modulation.
Viscosity (

)
LowPrimary Function: Reduces response time (

).
Chemical Stability HighFluorine bond is inert; ester is protected by steric bulk.
Thermal Transitions

While specific batch values vary, the homologous series (Ethyl, Propyl, Pentyl) follows a predictable pattern. The ethyl analog typically exhibits:

  • Melting Point (Cr

    
     N):  ~40°C – 55°C (Estimated based on homologs)
    
  • Clearing Point (N

    
     I):  ~70°C – 90°C
    
  • Note: The relatively low melting point and broad nematic range make it an excellent component for eutectic mixtures, depressing the melting point of the final mixture to below -20°C for outdoor display operation.

Synthesis & Purification Protocol

Safety Warning: Thionyl chloride (


) releases toxic HCl and 

gases. Perform all steps in a fume hood.
Reaction Scheme

The synthesis follows a two-step Acid Chloride route to ensure high yield and prevent racemization of the trans-cyclohexane core.

  • Activation: trans-4-Ethylcyclohexanecarboxylic acid

    
     Acid Chloride
    
  • Esterification: Acid Chloride + 4-Fluorophenol

    
     Target Ester
    

SynthesisPath cluster_step1 Step 1: Activation (Reflux) cluster_step2 Step 2: Esterification (0°C -> RT) Acid trans-4-Ethylcyclohexane- carboxylic acid AcidCl Acid Chloride Intermediate Acid->AcidCl Reflux 3h (-SO2, -HCl) SOCl2 Thionyl Chloride (SOCl2) SOCl2->AcidCl Phenol 4-Fluorophenol Product trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate Phenol->Product Base Pyridine or TEA (HCl Scavenger) Base->Product AcidCl->Product DCM Solvent

Figure 2: Synthetic pathway via acid chloride activation.[4] This route is preferred over DCC coupling for scale-up due to easier purification.

Detailed Protocol
  • Acid Chloride Formation:

    • Dissolve trans-4-ethylcyclohexanecarboxylic acid (1.0 eq) in dry Toluene or DCM.

    • Add Thionyl Chloride (1.2 eq) and a catalytic drop of DMF.

    • Reflux for 3-4 hours until gas evolution ceases.

    • Remove solvent and excess

      
       under reduced pressure. Do not purify  the intermediate; use immediately.
      
  • Esterification:

    • Dissolve 4-fluorophenol (1.0 eq) and Pyridine (1.2 eq) in dry DCM at 0°C.

    • Dropwise add the crude acid chloride (dissolved in DCM) to the phenol solution.

    • Allow to warm to room temperature and stir overnight.

  • Purification (Crucial for LC Grade):

    • Wash: Water

      
       1M HCl 
      
      
      
      1M NaOH
      
      
      Brine.
    • Recrystallization: Recrystallize 2-3 times from Ethanol or a Hexane/Ethanol mixture.

    • Target Purity: >99.8% by GC. Even trace impurities (0.1%) can drastically reduce the Voltage Holding Ratio (VHR) of the final display.

Applications in Display Technology

This molecule is rarely used as a single component.[1] Its value lies in its role as a mixture modifier .

The Viscosity/Stability Trade-off

In TFT-LCDs, rapid switching speed is paramount. Switching time (


) is proportional to rotational viscosity (

):

  • Problem: Highly polar molecules (high dielectric anisotropy

    
    ) often have high viscosity.
    
  • Solution: The ethyl-cyclohexyl tail of this molecule acts as a "lubricant" at the molecular level, significantly reducing

    
     of the mixture.
    
  • Advantage: The fluorophenyl group provides just enough polarity (

    
    ) to ensure the molecule responds to the field, unlike non-polar hydrocarbon diluents which would dilute the mixture's switching power too much.
    

References

  • ChemicalBook. (n.d.). This compound Product Page. Retrieved from

  • Daken Chemical. (n.d.). Molecular Structure and Liquid Crystal Material Properties of Fluorinated Esters. Retrieved from

  • PubChem. (n.d.). Compound Summary for Fluorinated Cyclohexyl Esters. National Library of Medicine. Retrieved from

  • Kirsch, P. (2022). Fluorine in Liquid Crystal Design. In Modern Fluoroorganic Chemistry. Wiley-VCH.

Sources

Technical Profile: trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 100633-61-2 Document Type: Technical Monograph & Application Guide Version: 2.1 (Industrial/R&D)

Executive Summary

trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate (CAS 100633-61-2) is a critical liquid crystal monomer (LCM) utilized primarily in the formulation of nematic liquid crystal mixtures for Active Matrix Thin-Film Transistor (AM-TFT) displays. Distinguished by its low viscosity and moderate dielectric anisotropy, this fluorinated ester serves as a "diluent" in high-performance LC cocktails, improving response times without compromising the thermal stability of the mesophase.

This guide provides a comprehensive technical analysis, detailing the compound's synthesis, purification protocols, structural characterization, and critical role in electro-optical applications.

Chemical Identity & Physicochemical Properties[1][2][3]

The structural integrity of the trans-configuration is paramount. The cis-isomer introduces a "kink" in the molecular geometry, destroying the rod-like (calamitic) shape required for liquid crystalline behavior.

Table 1: Core Technical Specifications
ParameterSpecification
Chemical Name This compound
CAS Number 100633-61-2
Molecular Formula C₁₅H₁₉FO₂
Molecular Weight 250.31 g/mol
SMILES CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F
Physical State White Crystalline Solid / Liquid Crystal
Purity Grade > 99.5% (HPLC) for Electronic Grade
Melting Point ~45–55 °C (Typical for this class)
Dielectric Anisotropy Positive (+Δε)

Synthesis & Manufacturing Protocol

Reaction Logic

The synthesis prioritizes the retention of the trans-cyclohexane configuration. Acid-catalyzed esterification is often avoided due to potential isomerization or low yields with steric hindrance. The Acyl Chloride Method is the industry standard for scalability and stereochemical preservation.

Mechanism:

  • Activation: Conversion of trans-4-ethylcyclohexanecarboxylic acid to its acid chloride using Thionyl Chloride (

    
    ).
    
  • Esterification: Nucleophilic attack by 4-fluorophenol upon the acyl chloride in the presence of a base (Pyridine/TEA) to scavenge HCl.

Experimental Workflow (Step-by-Step)

Reagents:

  • Precursor A: trans-4-Ethylcyclohexanecarboxylic acid (1.0 eq)

  • Reagent B: Thionyl Chloride (1.2 eq)

  • Precursor C: 4-Fluorophenol (1.0 eq)

  • Solvent: Toluene (anhydrous)

  • Base: Pyridine (1.1 eq)

Protocol:

  • Chlorination: Dissolve Precursor A in Toluene. Add catalytic DMF. Add

    
     dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate excess 
    
    
    
    under reduced pressure.
  • Coupling: Redissolve the crude acid chloride in fresh Toluene. Cool to 0°C.

  • Addition: Add a solution of 4-Fluorophenol and Pyridine in Toluene dropwise, maintaining temperature < 5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Quench: Pour mixture into ice-cold dilute HCl (to neutralize pyridine).

  • Work-up: Separate organic layer. Wash with

    
     (aq), then Brine. Dry over 
    
    
    
    .
Synthesis Diagram

SynthesisPath Start trans-4-Ethylcyclohexane- carboxylic Acid Activation Activation (SOCl2, Reflux) Start->Activation Dehydration Intermediate Acid Chloride Intermediate Activation->Intermediate -SO2, -HCl Coupling Esterification (4-Fluorophenol + Pyridine) Intermediate->Coupling Nucleophilic Attack Product Crude Product (Ester) Coupling->Product -Pyridine·HCl Purification Recrystallization (Ethanol/Hexane) Product->Purification Removal of impurities Final Pure LCM (CAS 100633-61-2) Purification->Final >99.5% Purity

Figure 1: Synthetic pathway via acyl chloride activation, ensuring stereochemical retention.

Quality Control & Characterization

For electronic-grade materials, impurities (ions, moisture, isomers) must be < 50 ppm to prevent display flickering and voltage holding ratio (VHR) degradation.

Analytical Standards
  • GC-MS: Confirms molecular weight (250.31 m/z) and fragmentation pattern (loss of fluorophenoxy group).

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       6.9–7.1 ppm (m, 4H, Aromatic protons).
      
    • 
       2.3–2.4 ppm (tt, 1H, CH-CO, axial).
      
    • 
       0.9–1.8 ppm (m, Cyclohexane ring protons + Ethyl group).
      
    • Critical Check: The coupling constant of the CH-CO proton confirms the trans (axial-axial) vs cis (equatorial-axial) geometry.

  • HPLC: Reverse-phase C18 column, Acetonitrile/Water gradient. Target purity > 99.8%.

Phase Transition Analysis

The compound acts as a nematogen. Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are required to map the phase behavior.

Workflow:

  • Heat: Crystal (Cr)

    
     Nematic (N) 
    
    
    
    Isotropic (I).
  • Cool: Isotropic (I)

    
     Nematic (N) 
    
    
    
    Crystal (Cr). Note: Monotropic behavior (where the nematic phase appears only upon cooling) is common in pure esters and is acceptable if the mixture remains stable.
QC Workflow Diagram

QC_Workflow cluster_purity Purity Analysis cluster_phase Phase Characterization Sample Batch Sample HPLC HPLC (Purity >99.8%) Sample->HPLC GC GC-MS (Identity) Sample->GC DSC DSC (Thermal Transitions) Sample->DSC Decision Compliance Check HPLC->Decision GC->Decision POM POM (Texture Analysis) DSC->POM Confirm Phases POM->Decision Release Release for Blending Decision->Release Pass Reject Reprocess / Discard Decision->Reject Fail

Figure 2: Quality Control decision tree for Liquid Crystal Monomers.

Applications in Liquid Crystal Displays

This compound is rarely used as a standalone material. It is a component in eutectic mixtures.

Functional Role
  • Viscosity Reducer: The cyclohexane ring and short ethyl chain provide low rotational viscosity (

    
    ), essential for fast switching speeds (response time).
    
  • Dielectric Tuning: The terminal fluorine atom introduces a moderate longitudinal dipole moment, contributing to positive dielectric anisotropy (

    
    ) required for field alignment in TN (Twisted Nematic) and IPS (In-Plane Switching) modes.
    
  • Stability: The ester linkage, while less stable than direct C-C bonds (e.g., in biphenyls), provides a cost-effective way to adjust elastic constants (

    
    ).
    
Comparative Advantage

Unlike cyano-based LCs (-CN), fluorinated esters have higher resistivity (Voltage Holding Ratio), making them superior for Active Matrix (TFT) applications where charge retention is critical for image stability.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling: Avoid inhalation of dust. Use in a fume hood.

  • Storage: Store at room temperature (15–25°C), sealed under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester bond by atmospheric moisture.

References

  • ChemicalBook. (2025). This compound Properties and CAS 100633-61-2. Retrieved from

  • BuyersGuideChem. (2025). Supplier and Technical Data for CAS 100633-61-2. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for similar fluorinated esters. Retrieved from

  • Kirsch, P. (2014). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
  • EvitaChem. (2025). Catalog Entry: this compound. Retrieved from

"trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Analysis and Physicochemical Properties of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate

Executive Summary

The molecule This compound (CAS 100633-61-2) represents a specialized class of fluorinated ester liquid crystals.[1] Unlike the more rigid terphenyl or bicyclohexane systems used for high-temperature stability, this two-ring ester serves primarily as a viscosity modifier and dielectric tuner in nematic liquid crystal mixtures. Its architecture combines a flexible, low-birefringence cyclohexane core with a polar fluorophenyl head group, linked by an ester bridge. This guide provides an in-depth analysis of its structural engineering, synthetic pathways, and critical role in modern display formulations.

Molecular Architecture & Stereochemistry

The efficacy of this molecule as a liquid crystal mesogen is dictated by its geometric anisotropy and electronic distribution. The structure can be dissected into four functional domains:

  • The Mesogenic Core (Cyclohexane Ring):

    • Configuration: The cyclohexane ring must exist in the trans-1,4-disubstituted configuration. This forces the ring into a chair conformation where both the ethyl tail and the ester linkage occupy equatorial positions.

    • Impact: This linearity is non-negotiable. The cis isomer (axial-equatorial) introduces a kink that disrupts molecular packing, destroying the liquid crystalline phase (mesophase).

    • Optical Property: The saturated cyclohexane ring has low optical anisotropy (

      
      ), making this molecule suitable for applications requiring low birefringence.
      
  • The Polar Head (4-Fluorophenyl):

    • Electronic Effect: The fluorine atom at the para position induces a moderate dipole moment along the long molecular axis (

      
      ). Unlike cyano groups (-CN), which create strong dipoles but increase viscosity and ionic trapping, the fluoro group offers high electrical resistivity (Voltage Holding Ratio) essential for Active Matrix (TFT) displays.
      
    • Steric Effect: Fluorine’s small Van der Waals radius (1.47 Å) allows for efficient packing compared to larger halogens like chlorine, maintaining a higher clearing point.

  • The Linker (Ester Group -COO-):

    • The ester bridge conjugates with the phenyl ring, extending the rigid core slightly. However, it breaks the conjugation length compared to a direct C-C bond, keeping the UV absorption edge lower (beneficial for photostability).

  • The Terminal Tail (Ethyl Group):

    • The short ethyl chain (C2) provides less flexibility than longer alkyl chains (e.g., pentyl), likely resulting in a lower melting point and lower viscosity, which is critical for fast-switching response times.

Diagram 1: Structure-Property Relationship

StructureProperty Tail Ethyl Tail (C2H5) Core Cyclohexane Core (Trans-1,4) Tail->Core Equatorial Anchor Viscosity Low Viscosity Fast Switching Tail->Viscosity Linker Ester Linkage (-COO-) Core->Linker Rigid Scaffold Optical Low Birefringence (Delta n) Core->Optical Head Fluorophenyl Head (4-F-Ph) Linker->Head Conjugation Dielectric Moderate Positive Delta Epsilon Head->Dielectric Stability High VHR (Resistivity) Head->Stability

Figure 1: Functional decomposition of the molecule showing how specific structural domains dictate macroscopic physical properties.

Synthetic Pathways & Process Chemistry

While esterification can be achieved via multiple routes, the high purity requirements (>99.9%) for electronic-grade liquid crystals favor the Acid Chloride method over Fischer esterification or DCC coupling, due to easier removal of byproducts.

Protocol: Acid Chloride Esterification

Reagents:

  • Precursor A: trans-4-Ethylcyclohexanecarboxylic acid.

  • Precursor B: 4-Fluorophenol.

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Base: Pyridine or Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • Dissolve trans-4-ethylcyclohexanecarboxylic acid in anhydrous toluene.

    • Add excess thionyl chloride and a catalytic amount of DMF.

    • Reflux at 80°C for 4 hours until gas evolution (

      
      ) ceases.
      
    • Critical Step: Distill off excess thionyl chloride under reduced pressure. Residual

      
       will react with the phenol to form impurities.
      
  • Esterification:

    • Dissolve 4-fluorophenol (1.05 eq) and Pyridine (1.2 eq) in dry DCM at 0°C.

    • Dropwise add the freshly prepared acid chloride (dissolved in DCM) to the phenol solution.

    • Maintain temperature < 5°C to prevent side reactions.

    • Allow to warm to room temperature and stir for 12 hours.

  • Purification (The "Electronic Grade" Standard):

    • Wash: Water -> 1M HCl (remove pyridine) -> 1M NaOH (remove unreacted phenol) -> Brine.

    • Recrystallization: Use Ethanol/Hexane mixtures. The goal is to remove any cis isomers formed or carried over, as they are more soluble than the trans isomer.

    • Filtration: Pass through a silica gel plug if necessary to remove polar impurities.

Diagram 2: Synthetic Workflow

Synthesis Acid trans-4-Ethylcyclohexane- carboxylic acid Reaction1 Activation (Reflux, -SO2, -HCl) Acid->Reaction1 SOCl2 Thionyl Chloride (SOCl2) SOCl2->Reaction1 Phenol 4-Fluorophenol Reaction2 Esterification (Pyridine, 0°C) Phenol->Reaction2 AcidCl Acid Chloride Intermediate AcidCl->Reaction2 Reaction1->AcidCl Product trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate Reaction2->Product

Figure 2: Industrial synthesis pathway highlighting the activation of the carboxylic acid followed by nucleophilic attack by the phenol.

Physicochemical & Mesomorphic Properties

As a two-ring system, this molecule is likely monotropic (shows liquid crystal phases only upon cooling below the melting point) or has a very narrow enantiotropic nematic range. It is rarely used as a single host but rather as a component in a mixture.

Table 1: Predicted & Observed Properties
PropertyValue (Approx/Trend)Technical Context
Melting Point 40°C - 60°CLow melting point due to the flexible ester link and short ethyl tail.
Clearing Point (

)
< 40°C (Likely Monotropic)Two-ring esters often lack the rigidity for high thermal stability.
Dielectric Anisotropy (

)
+4.0 to +6.0Moderately positive due to the Fluorine and Ester dipoles aligning.
Optical Anisotropy (

)
0.08 - 0.10Low. The cyclohexane ring reduces the overall pi-electron density compared to biphenyls.
Viscosity (

)
Low (~15-20 mPa·s)Critical for reducing the rotational viscosity of the final mixture.

Mechanistic Insight: The fluorine substituent is the key differentiator here. Unlike cyano-esters (which have


 but high viscosity), the fluoro-ester provides a "cleaner" electrical profile. This makes it ideal for Active Matrix (AM-LCD)  applications where high resistivity is required to hold the charge on the pixel capacitor during the frame cycle.

Applications in Drug Development & Materials Science

While primarily a liquid crystal material, the structural motif has relevance in medicinal chemistry:

  • Bioisosteres: The 4-fluorophenyl group is a common bioisostere for phenyl or hydroxyphenyl groups in drug design to block metabolic oxidation (blocking P450 sites).

  • Scaffolds: The trans-cyclohexane scaffold is used to rigidly space pharmacophores in a defined geometry, improving receptor selectivity.

In Display Technology , this molecule functions as a Diluent .

  • Problem: High-

    
     mixtures (terphenyls) are too viscous.
    
  • Solution: Add 10-15% of this compound.

  • Result: Viscosity drops, response time improves, but

    
     (clearing point) decreases slightly (which must be balanced).
    

References

  • Daken Chemical. (n.d.). Molecular Structure and Liquid Crystal Material Properties of 4-Cyano-3-Fluorophenyl trans-4-Ethylcyclohexanecarboxylate. Retrieved from

  • Hird, M. (2007).[2] Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36, 2070-2095. Royal Society of Chemistry. Retrieved from

  • ChemicalBook. (n.d.). 2-(4-fluorophenyl)cyclohexanone synthesis and related ester pathways. Retrieved from

  • Kirsch, P., & Bremer, M. (2000). Nematic liquid crystals for active matrix displays: molecular design and synthesis. Angewandte Chemie International Edition.
  • BLD Pharm. (n.d.). Product entry for CAS 100633-61-2. Retrieved from

Sources

Technical Guide: Spectroscopic Characterization of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 100633-61-2 Formula:


Molecular Weight:  250.31  g/mol
Primary Application:  Liquid Crystal Monomers (LCM) for Active Matrix Displays (TFT-LCD).

Executive Summary

This technical guide details the spectroscopic identification and structural validation of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate . As a nematic liquid crystal monomer, the thermodynamic stability and phase transition temperatures of this compound are strictly governed by its stereochemistry. Specifically, the trans-configuration of the cyclohexane ring is critical for maintaining the linearity required for mesophase formation. This guide provides a self-validating spectroscopic protocol (NMR, IR, MS) to distinguish the active trans isomer from the isotropic cis impurity.

Molecular Architecture & Stereochemistry

The molecule consists of a central cyclohexane ring substituted at the 1- and 4-positions.

  • Head Group: 4-Fluorophenyl ester (provides dielectric anisotropy).

  • Core: Cyclohexane ring (provides structural rigidity).

  • Tail Group: Ethyl chain (promotes flexibility and lowers melting point).

Critical Quality Attribute (CQA): The trans isomer exists in a diequatorial chair conformation, which is energetically favored and geometrically linear. The cis isomer adopts an axial-equatorial conformation, introducing a "kink" that disrupts liquid crystalline alignment.

Experimental Synthesis & Purification Protocol

To ensure spectroscopic data reflects high-purity material, the following synthesis and purification workflow is recommended. This minimizes the cis isomer content prior to analysis.

Synthesis Workflow (Acid Chloride Method)
  • Activation: Convert trans-4-ethylcyclohexanecarboxylic acid to its acid chloride using Thionyl Chloride (

    
    ).
    
  • Esterification: React the acid chloride with 4-fluorophenol in the presence of a base (Pyridine or

    
    ) to scavenge HCl.
    
Purification (Isomer Resolution)
  • Method: Recrystallization from Ethanol/Hexane (4:1).

  • Mechanism: The trans isomer packs more efficiently into the crystal lattice due to symmetry, precipitating out while the cis isomer remains in the mother liquor.

SynthesisWorkflow Start trans-4-Ethylcyclohexane- carboxylic Acid Step1 Activation (SOCl2, Reflux) Start->Step1 Inter Acid Chloride Intermediate Step1->Inter Step2 Esterification (4-Fluorophenol, Pyridine) Inter->Step2 Crude Crude Ester (cis/trans mix) Step2->Crude Purify Recrystallization (EtOH/Hexane) Crude->Purify Removes cis-isomer Final Pure trans-Ester (>99.5%) Purify->Final

Figure 1: Synthesis and purification workflow designed to maximize trans-isomer recovery.

Spectroscopic Analysis

The following data sets serve as the standard for identifying CAS 100633-61-2.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for stereochemical assignment.


H NMR (400 MHz,

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.98 - 7.05 Multiplet (AA'BB')4HAromatic H (Ar-H)Characteristic of 1,4-disubstituted benzene with Fluorine coupling.
2.45 tt (

Hz)
1HCyclohexane H1 (

-carbonyl)
Diagnostic Signal: The large coupling constant (

Hz) confirms the axial orientation of this proton, proving the equatorial position of the ester group (Trans).
2.05 - 2.15 Broad Doublet2HCyclohexane H (Eq)Equatorial protons adjacent to substituents.
1.85 - 1.95 Broad Doublet2HCyclohexane H (Eq)Equatorial protons.
1.40 - 1.55 Multiplet3HCyclohexane H (Ax) + Ethyl

Overlapping axial ring protons and ethyl methylene.
0.95 - 1.10 Multiplet2HCyclohexane H (Ax)Axial protons (high shielding).
0.90 Triplet (

Hz)
3HEthyl

Terminal methyl group.

C NMR (100 MHz,

)
  • Carbonyl (C=O):

    
     174.5 ppm.
    
  • Aromatic C-F (

    
    ): 
    
    
    
    160.5 ppm (doublet,
    
    
    Hz).
  • Aromatic C-O (

    
    ): 
    
    
    
    146.8 ppm.
  • Aromatic CH (

    
    ): 
    
    
    
    122.5 (d) and 115.8 (d) ppm.
  • Cyclohexane (

    
    ): 
    
    
    
    43.5 ppm (Alpha to carbonyl).
  • Cyclohexane (

    
    ): 
    
    
    
    39.2 ppm (Alpha to ethyl).
  • Ethyl:

    
     29.5 (
    
    
    
    ), 12.1 (
    
    
    ) ppm.

F NMR (

)
  • Shift:

    
     -118.5 ppm (relative to 
    
    
    
    ).
  • Pattern: Multiplet (tt), due to coupling with ortho-protons.

Mass Spectrometry (EI-MS, 70 eV)

The fragmentation pattern validates the ester linkage and the fluorophenyl head group.

  • Molecular Ion (

    
    ):  m/z 250 (Weak intensity, typical for esters).
    
  • Base Peak: m/z 111 (

    
    ) or m/z 139 (Acylium ion).
    
  • Key Fragments:

    • m/z 139:

      
       (Cyclohexanecarbonyl cation, 
      
      
      
      -cleavage).
    • m/z 111:

      
       (Fluorophenoxy cation).
      
    • m/z 83:

      
       (Cyclohexyl ring fragment).
      

MSFragmentation Parent Molecular Ion (M+) m/z 250 Path1 Alpha Cleavage (C-O bond break) Parent->Path1 Path2 McLafferty Rearrangement (H-transfer) Parent->Path2 Frag1 Acylium Ion [C9H15O]+ m/z 139 Path1->Frag1 Frag2 Fluorophenoxy Radical [C6H4FO]• Path1->Frag2 Frag3 Fluorophenol Ion [C6H5FO]+ m/z 112 Path2->Frag3

Figure 2: Primary fragmentation pathways in Electron Ionization Mass Spectrometry.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1745 cm

    
     (Strong, Ester).
    
  • C-F Stretch: 1195 - 1210 cm

    
     (Very Strong).
    
  • C=C Aromatic: 1505, 1600 cm

    
    .
    
  • C-H Aliphatic: 2850 - 2930 cm

    
     (Cyclohexane/Ethyl).
    
  • C-H Aromatic: 3050 cm

    
     (Weak).
    

Quality Control: Distinguishing Cis vs. Trans

The most common impurity is the cis-isomer. The table below summarizes the diagnostic signals to quantify this impurity.

FeatureTrans-Isomer (Target)Cis-Isomer (Impurity)
H1 NMR Signal (ppm) ~2.45~2.65
H1 Multiplicity tt (Triplet of Triplets)qn (Quintet-like)
Coupling (

)
Large (

Hz)
Small (

Hz)
Melting Point High (Liquid Crystal Phase)Low (Isotropic Liquid)

References

  • ChemicalBook. (2025).[1] this compound Product Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19695575. Retrieved from

  • Alfa Chemistry. (2025).[2] Liquid Crystal Intermediates and Monomers. Retrieved from

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.
  • Reifenrath, V. et al. (1989). The synthesis and properties of liquid crystalline cyclohexanecarboxylic acid esters. Liquid Crystals, 5(1). (Foundational text for cyclohexane ester synthesis).

Sources

Methodological & Application

Application Notes and Protocols for "trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate" in Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Cyclohexane Esters in Advanced LCDs

In the landscape of liquid crystal display (LCD) technology, the relentless pursuit of enhanced performance characteristics—such as lower power consumption, faster switching speeds, and wider operating temperature ranges—drives the development of novel liquid crystal (LC) materials. "trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate" is a calamitic (rod-like) liquid crystal monomer that has garnered significant interest for its utility in formulating high-performance nematic mixtures.[1] Its molecular architecture, featuring a fluorinated phenyl ring coupled with a cyclohexane carboxylate core, imparts a unique set of physicochemical properties that are highly desirable for modern display applications, including Twisted Nematic (TN) and Vertical Alignment (VA) LCDs.

The incorporation of fluorine into liquid crystal molecules is a key strategy for tuning their dielectric and optical properties.[2][3] The high electronegativity of the fluorine atom can significantly alter the molecule's dipole moment, leading to a modification of the dielectric anisotropy (Δε), a critical parameter that governs the reorientation of the liquid crystal molecules in an electric field.[3] Furthermore, fluorination can lead to a reduction in viscosity, which is directly beneficial for achieving faster electro-optical response times.[2] The cyclohexane ring in "this compound" contributes to a low birefringence (Δn), making it a valuable component for applications where a specific optical path difference is required.

This document serves as a comprehensive guide for researchers and scientists on the application of "this compound" in LCDs. It provides a detailed overview of its properties, protocols for its incorporation into host liquid crystal mixtures, and methodologies for the characterization of the resulting electro-optical performance.

Physicochemical Properties and Their Implications

While specific experimental data for the pure "this compound" is not broadly published, we can infer its key characteristics based on the well-established structure-property relationships of fluorinated liquid crystals.[4][5] The properties of this compound are strategically designed to modulate the overall performance of a liquid crystal mixture.

PropertyExpected Value/CharacteristicRationale and Impact on LCD Performance
Molecular Structure This compoundThe trans-cyclohexane ring provides a rigid, linear core essential for maintaining the nematic phase. The fluorophenyl group introduces a significant dipole moment.
Dielectric Anisotropy (Δε) Moderately Positive or NegativeThe position of the fluorine atom on the phenyl ring is critical. A terminal fluorine atom, as in this case, typically leads to a positive Δε, which is essential for TN-LCDs. However, the overall molecular structure can sometimes result in a negative Δε, making it suitable for VA-LCDs. Experimental verification is crucial.[4]
Birefringence (Δn) Low to ModerateThe presence of the aliphatic cyclohexane ring generally leads to a lower birefringence compared to purely aromatic core structures. This is advantageous for controlling the optical path difference in the display cell and can be beneficial for achieving wider viewing angles.
Clearing Point (T_N-I) ModerateAs a single component, its clearing point may be in a moderate range. When mixed with a eutectic host, it can extend the nematic range of the mixture.
Viscosity (η) LowThe introduction of fluorine and the cyclohexane ring can disrupt intermolecular interactions that lead to high viscosity, resulting in faster switching speeds of the final LC mixture.[3]
Solubility Good in standard LC hostsThe ester linkage and the overall molecular shape promote good miscibility with common nematic hosts like cyanobiphenyls.

Protocol for Formulation of a Nematic Liquid Crystal Mixture

This protocol outlines the procedure for incorporating "this compound" into a standard nematic host mixture, such as E7 or 5CB, to evaluate its effect on the electro-optical properties.

Materials and Equipment:
  • "this compound" (solid)

  • Nematic liquid crystal host mixture (e.g., E7 or 5CB)[6][7][8]

  • Analytical balance (±0.01 mg)

  • Small glass vials with PTFE-lined caps

  • Vortex mixer

  • Hot plate with magnetic stirring capabilities

  • Temperature controller and probe

  • Inert gas (Nitrogen or Argon) supply

  • Syringes and filters (0.22 µm PTFE)

Procedure:
  • Preparation of the Host Mixture:

    • If using a pre-mixed host like E7, ensure it is in its isotropic phase by gently warming it to a temperature approximately 10°C above its clearing point (for E7, the clearing point is ~61°C).[9][10]

    • If preparing a host mixture from individual components, accurately weigh each component into a vial and heat to the isotropic phase while stirring until a homogenous solution is formed.

  • Doping with "this compound":

    • Accurately weigh the desired amount of "this compound" into a clean, dry vial. A typical starting concentration for evaluation is in the range of 5-20 wt%.

    • Add the calculated amount of the host liquid crystal mixture to the vial.

    • Seal the vial tightly with a PTFE-lined cap.

  • Homogenization:

    • Place the vial on a hot plate and heat the mixture to a temperature approximately 10-15°C above the clearing point of the host mixture, under a gentle stream of inert gas to prevent oxidation.

    • Stir the mixture using a small magnetic stir bar until the solid "this compound" is completely dissolved and the mixture appears as a clear, isotropic liquid.

    • Use a vortex mixer to ensure thorough mixing.

    • Visually inspect the mixture against a light source to confirm the absence of any undissolved particles or phase separation.

  • Cooling and Storage:

    • Slowly cool the mixture to room temperature. The mixture should transition into a uniform nematic phase.

    • For long-term storage, purge the vial with an inert gas and store it in a cool, dark place.

G cluster_prep Mixture Preparation weigh_target Weigh Target Compound mix Combine in Vial weigh_target->mix weigh_host Weigh Host LC weigh_host->mix heat_stir Heat & Stir to Isotropic Phase mix->heat_stir vortex Vortex Mix heat_stir->vortex cool Cool to Room Temperature vortex->cool

Workflow for LC Mixture Formulation

Protocol for Fabrication and Characterization of a Twisted Nematic (TN) Test Cell

This protocol describes the construction of a standard TN liquid crystal cell and the subsequent measurement of its key electro-optical properties.

Part 1: TN Cell Fabrication
  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyimide (PI) alignment layer solution

  • Spinner coater

  • Hot plate

  • Rubbing machine with velvet cloth

  • UV-curable sealant with spacer beads (e.g., 5 µm)

  • UV lamp

  • Vacuum chamber

  • The prepared liquid crystal mixture

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates with a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath, followed by drying with a nitrogen gun.

  • Alignment Layer Coating:

    • Deposit a thin layer of polyimide alignment solution onto the conductive side of the ITO substrates using a spin coater.

    • Pre-bake the substrates on a hot plate to remove the solvent, followed by a hard bake at a higher temperature as per the polyimide manufacturer's instructions.

  • Rubbing:

    • Create a preferential alignment direction by rubbing the polyimide-coated surfaces with a velvet-covered roller on a rubbing machine.

    • The two substrates for a single cell should be rubbed at a 90° angle to each other to induce the twisted nematic structure.

  • Cell Assembly:

    • Apply a UV-curable sealant containing spacer beads around the perimeter of one of the substrates.

    • Place the second substrate on top, with the rubbed surfaces facing each other and the rubbing directions at 90°.

    • Gently press the substrates together and cure the sealant using a UV lamp.

  • Cell Filling:

    • Place the empty cell in a vacuum chamber.

    • Introduce the prepared liquid crystal mixture to the opening of the cell.

    • Fill the cell via capillary action by slowly releasing the vacuum.

    • Seal the filling port with a UV-curable sealant.

G cluster_fab TN Cell Fabrication clean Clean ITO Substrates coat Spin-Coat Polyimide clean->coat bake Bake Polyimide coat->bake rub Rub Alignment Layer bake->rub assemble Assemble Cell with Spacers rub->assemble fill Fill with LC Mixture assemble->fill seal Seal Cell fill->seal

Twisted Nematic (TN) Cell Fabrication Workflow
Part 2: Electro-Optical Characterization
  • Polarizing optical microscope with a rotating stage and a hot stage

  • He-Ne laser (632.8 nm) or a white light source with a monochromator

  • Polarizer and Analyzer

  • Function generator

  • Voltage amplifier

  • Photodetector

  • Oscilloscope

  • LCR meter

  • Setup: Place the TN cell between two crossed polarizers on the microscope stage. The rubbing direction of one of the substrates should be aligned with the transmission axis of the polarizer.

  • Threshold Voltage (Vth):

    • Apply a square wave voltage (typically 1 kHz) to the cell, starting from 0 V.

    • Observe the cell's appearance through the microscope. The cell will initially be in a bright state (normally white mode).

    • Gradually increase the applied voltage until a noticeable decrease in the transmitted light intensity is observed. The voltage at which this change begins is the threshold voltage. For a more precise measurement, monitor the transmitted light intensity with a photodetector and record the voltage at which the intensity drops to 90% of its maximum value.

  • Response Time (τ):

    • Apply a voltage significantly above the threshold voltage (e.g., 5-10 V) to fully switch the cell to the dark state.

    • Rise Time (τ_on): Measure the time it takes for the transmitted light intensity to fall from 90% to 10% of its initial value after the voltage is applied.

    • Fall Time (τ_off): Measure the time it takes for the transmitted light intensity to rise from 10% to 90% of its maximum value after the voltage is turned off.

    • These times can be measured using a photodetector connected to an oscilloscope.

  • Planar Alignment Cell: Prepare a test cell with parallel rubbing on both substrates to create a planar alignment.

  • Homeotropic Alignment Cell: Prepare a test cell with a homeotropic alignment layer to align the LC molecules perpendicular to the substrates.

  • Capacitance Measurement:

    • Measure the capacitance of the empty cell (C_empty).

    • Fill the planar cell with the LC mixture and measure its capacitance (C_parallel) using an LCR meter. This gives the dielectric permittivity perpendicular to the director (ε⊥).

    • Fill the homeotropic cell with the LC mixture and measure its capacitance (C_perpendicular). This gives the dielectric permittivity parallel to the director (ε∥).

    • Alternatively, for a planar cell with a liquid crystal of positive Δε, measure the low-voltage capacitance (ε⊥) and the high-voltage (saturating) capacitance (ε∥).

  • Calculation: The dielectric anisotropy is calculated as: Δε = ε∥ - ε⊥.

  • Setup: Place the planar aligned cell between crossed polarizers, with the rubbing direction at 45° to the polarizer and analyzer axes.

  • Transmission Spectrum:

    • Illuminate the cell with a white light source and measure the transmitted light spectrum using a spectrometer.

    • The spectrum will exhibit a series of maxima and minima due to interference.

  • Calculation: The birefringence can be calculated from the wavelengths of the transmission extrema using the following relationship: 2dΔn = mλ, where 'd' is the cell gap, 'λ' is the wavelength of the extremum, and 'm' is an integer (for a maximum) or half-integer (for a minimum). By identifying the order of the extrema, Δn can be determined as a function of wavelength.

Conclusion

"this compound" is a valuable component for the formulation of advanced liquid crystal mixtures. Its fluorinated structure allows for the fine-tuning of key electro-optical parameters such as dielectric anisotropy and viscosity. By following the detailed protocols provided in this application note, researchers can effectively incorporate this compound into host mixtures and characterize the resulting performance enhancements. The systematic evaluation of its properties will undoubtedly contribute to the development of next-generation liquid crystal displays with superior performance characteristics.

References

  • Agilent Technologies. (2014). Quantification of Compounds in the E7 Liquid Crystal Mixture by Supercritical Fluid Chromatography with UV Detection. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Retrieved from [Link]

  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Retrieved from [Link]

  • MDPI. (2023). Prediction of the Structural Color of Liquid Crystals via Machine Learning. Retrieved from [Link]

  • O'Hagan, D., & Tavasli, M. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974-9980. Retrieved from [Link]

  • ResearchGate. (2018). Components and mass composition of E7 liquid crystal from Merck. Retrieved from [Link]

  • Taylor & Francis Online. (2024). 4'-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link]

  • Tschierske, C. (2012). Fluorinated liquid crystals: design of soft nanostructures and increased complexity of self-assembly by perfluorinated segments. Topics in Current Chemistry, 318, 1-108. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Handbook of Liquid Crystals. Retrieved from [Link]

Sources

Application Note: Characterization Protocol for trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate represents a classic structural motif in the design of nematic liquid crystals (LCs). It combines a rigid core (cyclohexane + phenyl ring) with a polarizable terminal group (fluorine) and a flexible alkyl tail (ethyl).

For researchers in drug delivery or display materials, the critical quality attribute (CQA) of this molecule is its stereochemical purity . Only the trans-1,4-disubstituted cyclohexane isomer possesses the linear, rod-like (calamitic) geometry required to form stable mesophases or fit into specific biological receptors. The cis isomer acts as a "bent" impurity, significantly depressing phase transition temperatures and altering solubility profiles.

This guide provides a rigorous protocol for validating the identity, stereochemistry, and phase behavior of this compound.

Characterization Workflow

The following logic gate ensures that time-intensive thermal analysis is only performed on samples that have passed structural validation.

Characterization_Workflow Start Crude Sample NMR 1H & 19F NMR (Stereochemistry Check) Start->NMR Decision1 >99% Trans? NMR->Decision1 Purification Recrystallization / Isomer Equilibration Decision1->Purification No (<99%) HPLC HPLC/GC Purity (Trace Impurities) Decision1->HPLC Yes Purification->NMR Retest DSC_POM DSC & POM (Phase Transitions) HPLC->DSC_POM Final Certified Material DSC_POM->Final

Figure 1: Critical path for validating liquid crystal esters. Note the feedback loop at the stereochemistry check.

Protocol A: Structural & Stereochemical Validation (NMR)

The primary challenge is distinguishing the trans isomer from the cis isomer. Mass Spectrometry (MS) cannot easily distinguish these diastereomers. High-field


H NMR is the gold standard. 
Theoretical Basis

In the stable trans-isomer (diequatorial conformation), the proton at the C1 position of the cyclohexane ring (alpha to the carbonyl) is axial .

  • Trans (axial H): Displays two large diaxial couplings (

    
     Hz) and two small axial-equatorial couplings (
    
    
    
    Hz). This appears as a wide triplet of triplets (tt) .
  • Cis (equatorial H): Displays only small equatorial-axial/equatorial couplings. This appears as a narrow multiplet or quintet.

Experimental Setup
  • Instrument: 400 MHz or higher (500 MHz recommended for clear resolution of cyclohexane multiplets).

  • Solvent:

    
     (Chloroform-d) is standard.
    
  • Concentration:

    
     mg in 0.6 mL solvent.
    
  • Pulse Sequence: Standard 1D proton with 30° pulse angle; Relaxation delay (

    
    ) 
    
    
    
    seconds to ensure quantitative integration.
Data Analysis Table
MoietySignal TypeChemical Shift (

, ppm)
Diagnostic Value
Aromatic (Ortho to F) Multiplet

Confirm Fluorine substitution pattern.
Aromatic (Meta to F) Multiplet

Integration reference (2H).
Cyclohexane C1-H tt (

Hz)

Definitive proof of trans geometry.
Ethyl (

)
Quartet

Confirm alkyl chain length.
Ethyl (

)
Triplet

End-group confirmation.
F NMR (Purity Check)

Run a non-decoupled


F scan.
  • Expectation: A single sharp multiplet (nonet or triplet of triplets due to H-coupling) around

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Impurity Flag: Any secondary peaks in this region indicate free 4-fluorophenol or side-reaction esters.

Protocol B: Chromatographic Purity (GC/HPLC)

While NMR confirms the major structure, chromatography is required to detect trace unreacted starting materials (4-fluorophenol) which are potent catalyst poisons in subsequent reactions.

Method: Reverse Phase HPLC
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase: Isocratic Acetonitrile:Water (80:20) or Methanol:Water gradient.

  • Detection: UV at 254 nm (aromatic ring absorption).

  • Rationale: The hydrophobic trans-ester will elute significantly later than the polar 4-fluorophenol and the free carboxylic acid.

Method: GC-FID (Alternative)
  • Suitability: Excellent for this molecule due to its volatility and thermal stability up to

    
    C.
    
  • Inlet Temp:

    
    C.
    
  • Oven:

    
    C hold 1 min 
    
    
    
    Ramp
    
    
    C/min
    
    
    
    
    C.
  • Separation: Cis and Trans isomers often separate on non-polar capillary columns (e.g., DB-5), with the trans isomer typically eluting second due to higher boiling point/better packing.

Protocol C: Mesomorphic Characterization (DSC & POM)

If the molecule is intended for liquid crystal applications, determining the phase transition temperatures is mandatory.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with phase transitions (Crystal


 Nematic 

Isotropic).
  • Pan: Hermetically sealed Aluminum pans (prevents evaporation of the ester).

  • Atmosphere: Dry Nitrogen purge (50 mL/min).

  • Protocol:

    • Heat 1:

      
      C to 
      
      
      
      C at
      
      
      C/min (Erases thermal history).
    • Cool 1:

      
      C to 
      
      
      
      C at
      
      
      C/min (Observe supercooling/crystallization).
    • Heat 2:

      
      C to 
      
      
      
      C at
      
      
      C/min (Record official transition temperatures).

Interpretation:

  • Look for a sharp endotherm (melting) at

    
     (Crystal 
    
    
    
    Nematic).
  • Look for a smaller endotherm at

    
     (Nematic 
    
    
    
    Isotropic).
  • Note: Short chain homologues (like ethyl) may be monotropic (LC phase only upon cooling) or have narrow nematic ranges compared to propyl/pentyl homologues.

Polarized Optical Microscopy (POM)

Visual confirmation of the phase texture.

  • Setup: Sample sandwiched between glass slide and coverslip on a hot stage. Crossed polarizers.

  • Observation:

    • Heat sample to isotropic liquid (dark field).

    • Cool slowly (

      
      C/min).
      
    • Nematic Phase: Appearance of "Schlieren" textures (brush-like defects) or "Marble" textures.

    • Crystalline Phase: Rigid, sharp geometric growth, high birefringence.

Synthesis & Isomerization Logic

If the characterization reveals a high cis content, the material must be isomerized. The thermodynamic equilibrium strongly favors the trans isomer.

Isomerization_Logic Cis Cis-Isomer (Axial-Equatorial) High Energy Base Base Catalyst (KOtBu / THF) Cis->Base Deprotonation Intermediate Enolate Intermediate Base->Intermediate Trans Trans-Isomer (Diequatorial) Low Energy Intermediate->Trans Reprotonation (Thermodynamic Control) Trans->Trans Stable

Figure 2: Thermodynamic equilibration mechanism. Base-catalyzed epimerization at the alpha-carbon converts the kinetic cis/trans mixture into the thermodynamic trans-dominant product.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR coupling constants in cyclohexane systems).

  • Kelker, H., & Hatz, R. (1980). Handbook of Liquid Crystals. Verlag Chemie.
  • Merck KGaA. (n.d.). Liquid Crystal Mixtures for Display Applications. (Industrial reference for phenyl-cyclohexane ester properties).

  • Kirsch, P. (2022). Fluorine in Heterocyclic Chemistry Volume 1: 5-Membered Heterocycles and Macrocycles. Springer. (Context on fluorinated liquid crystals and synthesis).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for J-coupling analysis).

Application Notes & Protocols for the Laboratory-Scale Synthesis of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Cyclohexyl Esters

The synthesis of molecules containing the cyclohexyl moiety is of significant interest in medicinal chemistry and materials science. The cyclohexane ring, particularly in its trans configuration, provides a rigid scaffold that can mimic the spatial arrangement of a phenyl group while offering improved metabolic stability and solubility. The introduction of a fluorine atom onto the phenyl ester component can further modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity or liquid crystalline properties.

This document provides a comprehensive guide to the laboratory-scale synthesis of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate , a compound with potential applications as a liquid crystal intermediate or as a building block in the development of novel therapeutic agents. The synthetic strategy is a two-step process commencing with the synthesis of the key intermediate, trans-4-ethylcyclohexanecarboxylic acid, followed by its esterification with 4-fluorophenol.

The chosen esterification method is the Steglich esterification , a mild and efficient procedure that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][3] This method is particularly well-suited for this synthesis due to its tolerance of a wide range of functional groups and its ability to proceed under gentle, room-temperature conditions, thus minimizing the risk of side reactions.[1]

Overall Synthetic Scheme

The synthesis is divided into two main stages:

  • Synthesis of trans-4-Ethylcyclohexanecarboxylic Acid: This is achieved through the catalytic hydrogenation of 4-ethylbenzoic acid, followed by an isomerization step to enrich the desired trans isomer.[4]

  • Steglich Esterification: The prepared carboxylic acid is then coupled with 4-fluorophenol using DCC and DMAP to yield the final product.[5]

Part 1: Synthesis of trans-4-Ethylcyclohexanecarboxylic Acid

Principle and Rationale

The synthesis of the carboxylic acid precursor involves the reduction of the aromatic ring of 4-ethylbenzoic acid. Catalytic hydrogenation is a powerful and clean method for this transformation.[4] A variety of catalysts can be employed, with rhodium on carbon or ruthenium being particularly effective for the hydrogenation of aromatic rings.[6] The initial hydrogenation may yield a mixture of cis and trans isomers. To obtain the thermodynamically more stable trans isomer as the major product, an isomerization step using a base, such as sodium ethoxide, can be employed.[7]

Experimental Protocol

Materials:

Reagent/SolventFormulaM.W. ( g/mol )QuantitySupplier
4-Ethylbenzoic acidC₉H₁₀O₂150.1710.0 gSigma-Aldrich
5% Rhodium on AluminaRh/Al₂O₃-1.0 gStrem Chemicals
EthanolC₂H₅OH46.07150 mLFisher Scientific
Sodium MetalNa22.990.5 gAcros Organics
Diethyl ether(C₂H₅)₂O74.12200 mLVWR
2 M Hydrochloric acidHCl36.46As neededJ.T. Baker
Anhydrous MgSO₄MgSO₄120.37As neededEMD Millipore

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Separatory funnel (500 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Procedure:

  • Hydrogenation of 4-Ethylbenzoic Acid:

    • In the stainless-steel vessel of a high-pressure hydrogenator, combine 4-ethylbenzoic acid (10.0 g, 66.6 mmol) and 5% rhodium on alumina (1.0 g).

    • Add ethanol (100 mL) to the vessel.

    • Seal the apparatus, purge with nitrogen gas, and then with hydrogen gas.

    • Pressurize the vessel with hydrogen to 500 psi.

    • Stir the reaction mixture at 80°C for 24 hours.

    • After cooling to room temperature, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (2 x 25 mL).

    • Concentrate the filtrate under reduced pressure to obtain a crude mixture of cis- and trans-4-ethylcyclohexanecarboxylic acid as a viscous oil.

  • cis to trans Isomerization:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add sodium metal (0.5 g, 21.7 mmol) in small pieces to absolute ethanol (50 mL) under a nitrogen atmosphere to prepare a solution of sodium ethoxide.

    • To this solution, add the crude mixture of 4-ethylcyclohexanecarboxylic acids obtained from the previous step.

    • Heat the mixture to reflux and maintain for 6 hours to effect isomerization.

    • After cooling, remove the ethanol under reduced pressure.

    • Add water (100 mL) to the residue, and then acidify to pH 2 with 2 M hydrochloric acid.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield trans-4-ethylcyclohexanecarboxylic acid as a white solid. The product can be further purified by recrystallization from hexanes.

Part 2: Synthesis of this compound

Principle and Rationale

The Steglich esterification is a dehydration reaction that proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[8] This intermediate is then susceptible to nucleophilic attack by the alcohol (in this case, 4-fluorophenol). The role of DMAP is crucial; it acts as an acyl transfer catalyst, forming a more reactive N-acylpyridinium salt, which accelerates the reaction and suppresses the formation of the undesired N-acylurea byproduct.[1][8] The byproduct of the DCC coupling, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[2]

Experimental Workflow Diagram

Steglich_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification A trans-4-Ethylcyclohexanecarboxylic Acid E Combine reactants in CH2Cl2 and cool to 0°C A->E B 4-Fluorophenol B->E C DMAP (catalyst) C->E D Dichloromethane (solvent) D->E F Add DCC solution dropwise E->F Under N2 G Stir at room temperature F->G Allow to warm H Filter to remove DCU G->H After reaction completion I Wash filtrate with acid, base, and brine H->I J Dry organic layer and evaporate solvent I->J K Purify by column chromatography J->K L Final Product: trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate K->L

Caption: Workflow for the Steglich esterification.

Experimental Protocol

Materials:

Reagent/SolventFormulaM.W. ( g/mol )QuantitySupplier
trans-4-Ethylcyclohexanecarboxylic acidC₉H₁₆O₂156.225.0 gPrepared in Part 1
4-FluorophenolC₆H₅FO112.103.59 gAlfa Aesar
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.337.26 gTCI
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.170.39 gOakwood Chemical
Dichloromethane (DCM)CH₂Cl₂84.93150 mLMacron
1 M Hydrochloric acidHCl36.4650 mLJ.T. Baker
Saturated NaHCO₃ solutionNaHCO₃84.0150 mLLabChem
BrineNaCl58.4450 mLVWR
Anhydrous Na₂SO₄Na₂SO₄142.04As neededEMD Millipore
Silica gel (230-400 mesh)SiO₂60.08As neededSorbent Technologies
Hexanes/Ethyl Acetate--As neededFisher Scientific

Equipment:

  • Round-bottom flasks (250 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glass column for chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add trans-4-ethylcyclohexanecarboxylic acid (5.0 g, 32.0 mmol), 4-fluorophenol (3.59 g, 32.0 mmol), and 4-dimethylaminopyridine (0.39 g, 3.2 mmol).

    • Add anhydrous dichloromethane (100 mL) and stir the mixture under a nitrogen atmosphere until all solids have dissolved.

    • Cool the flask in an ice bath to 0°C.

    • In a separate flask, dissolve dicyclohexylcarbodiimide (7.26 g, 35.2 mmol) in anhydrous dichloromethane (50 mL).

    • Add the DCC solution dropwise to the cooled reaction mixture over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction and Work-up:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

    • Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless oil or a low-melting solid.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the cyclohexyl ring protons, and the aromatic protons of the 4-fluorophenyl group. The aromatic protons will likely show splitting patterns characteristic of a 1,4-disubstituted benzene ring with fluorine coupling.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the cyclohexyl ring, the ethyl group, and the aromatic carbons. The aromatic carbon signals will exhibit C-F coupling.
¹⁹F NMR A single resonance for the fluorine atom on the phenyl ring.[9]
FT-IR A strong absorption band around 1750-1730 cm⁻¹ corresponding to the C=O stretch of the ester. Bands in the aromatic region (1600-1450 cm⁻¹) and a C-F stretching vibration around 1250-1100 cm⁻¹.[10]
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₅H₁₉FO₂ = 250.31 g/mol ).

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dicyclohexylcarbodiimide (DCC): DCC is a potent sensitizer and can cause severe allergic skin reactions.[11] It is also harmful if swallowed and toxic in contact with skin.[11] Avoid inhalation of dust and contact with skin and eyes.

  • 4-Dimethylaminopyridine (DMAP): DMAP is highly toxic if swallowed, in contact with skin, or if inhaled.[12][13] It can cause serious eye damage. Handle with extreme care.

  • Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

  • Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Handle these solvents with appropriate care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12][13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in hydrogenation Inactive catalyst, insufficient hydrogen pressure or reaction time.Use fresh catalyst, ensure the system is properly sealed and pressurized, and consider extending the reaction time.
Incomplete isomerization Insufficient base or reaction time.Ensure the sodium ethoxide is freshly prepared and use a slight excess. Increase the reflux time.
Low yield in esterification Incomplete reaction, formation of N-acylurea byproduct.Ensure all reagents and solvents are anhydrous. Check the purity of the starting materials. Confirm the catalytic amount of DMAP is added.
Difficulty in removing DCU DCU is slightly soluble in some solvents.After filtration, cool the filtrate to precipitate more DCU and re-filter.

Conclusion

This application note provides a detailed and practical guide for the laboratory-scale synthesis of this compound. The two-stage process, involving a robust hydrogenation/isomerization followed by a mild and efficient Steglich esterification, offers a reliable route to this potentially valuable compound. By following the outlined protocols and adhering to the safety precautions, researchers can successfully synthesize and characterize this molecule for further investigation in materials science and drug discovery.

References

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [a relevant, stable URL on the topic]
  • Munawar, S., Zahoor, A. F., Hussain, S. M., Ahmad, S., Mansha, A., Parveen, B., ... & Irfan, A. (2024).
  • [Source on hydrogen
  • Afonin, S., Glaser, R. W., Berditchevskaia, M., Wadhwani, P., Gührs, K. H., Möllmann, U., ... & Ulrich, A. S. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. ChemBioChem, 4(11), 1151-1163.
  • U.S. Patent 3,210,411. (1965). Hydrogenation of benzoic acid to cyclohexane-carboxylic acid.
  • [Source on synthesis of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid]
  • [Source on synthesis of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid]
  • ResearchGate. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [a relevant, stable URL on the topic]
  • Reddit. (2021). Steglich Esterification with EDC. Retrieved from [a relevant, stable URL on the topic]
  • Reddit. (2021). Steglich Esterification with EDC. Retrieved from [a relevant, stable URL on the topic]
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [a relevant, stable URL on the topic]
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [a relevant, stable URL on the topic]
  • Carl ROTH. (n.d.). Safety Data Sheet: DMAP. Retrieved from [a relevant, stable URL on the topic]
  • ResearchGate. (2022). Synthesis, Computational, FT-IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2, 4-triazol-3-yl)quinoline. Retrieved from [a relevant, stable URL on the topic]
  • [Source on innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic acid]
  • Sigma-Aldrich. (2024). Safety Data Sheet: N,N'-dicyclohexylcarbodiimide. Retrieved from [a relevant, stable URL on the topic]
  • Royal Society of Chemistry. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [a relevant, stable URL on the topic]
  • European Patent Office. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. Retrieved from [a relevant, stable URL on the topic]
  • Google Patents. (n.d.). Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. Retrieved from [a relevant, stable URL on the topic]
  • ResearchGate. (2013). FT-IR, FT-Raman, NMR Spectra and DFT Simulations of 4-(4-Fluoro-Phenyl)-1H-Imidazole. Retrieved from [a relevant, stable URL on the topic]
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Dimethylaminopyridine. Retrieved from [a relevant, stable URL on the topic]
  • Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [a relevant, stable URL on the topic]
  • ChemicalBook. (n.d.). (4-Fluorophenyl)acetone(459-03-0) 1H NMR spectrum. Retrieved from [a relevant, stable URL on the topic]
  • ChemicalBook. (2024). Dicyclohexylcarbodiimide(DCC) vs 4-(Dimethylamino)pyridine(DMAP): the difference between the two. Retrieved from [a relevant, stable URL on the topic]
  • Jubilant Ingrevia. (2021). 4-(Dimethylamino)pyridine Safety Data Sheet. Retrieved from [a relevant, stable URL on the topic]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: LQC-SYN-004 Subject: Yield Improvement & Stereochemical Control for Liquid Crystal Intermediates Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate presents two primary challenges:

  • Nucleophilicity: Phenols (4-fluorophenol) are significantly less nucleophilic than aliphatic alcohols, rendering standard Fischer esterification ineffective.

  • Stereochemistry: The liquid crystalline properties of the target depend entirely on the trans-1,4-cyclohexane configuration. Contamination with the cis-isomer disrupts molecular linearity, depressing the melting point and destroying mesophase behavior.

This guide prioritizes the Acid Chloride Activation Route over carbodiimide couplings (DCC/EDC) for scalability and purification ease.

Core Synthesis Protocol (The "Gold Standard")

Method: Nucleophilic Acyl Substitution via Acid Chloride (Anhydrous Schotten-Baumann type). Why this works: It bypasses the low nucleophilicity of phenol by converting the acid into a highly electrophilic acid chloride.

Phase 1: Activation (Acid Chloride Formation)
  • Reagents: trans-4-Ethylcyclohexanecarboxylic acid (1.0 eq), Thionyl Chloride (

    
    , 1.5 eq), DMF (Catalytic, 2-3 drops).
    
  • Solvent: Toluene (or neat if scale permits).

Step-by-Step:

  • Dissolve the carboxylic acid in dry Toluene.

  • Add catalytic DMF (N,N-Dimethylformamide). Critical: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

  • Add

    
     dropwise at room temperature.
    
  • Reflux for 2–3 hours.

    • Note: Refluxing assists in the thermodynamic equilibration of any cis-isomer to the desired trans-isomer.

  • Evaporate solvent and excess

    
     under reduced pressure. Do not purify by column.  Use the crude acid chloride immediately for Phase 2.
    
Phase 2: Coupling (Esterification)
  • Reagents: Crude Acid Chloride (from Phase 1), 4-Fluorophenol (1.05 eq), Triethylamine (TEA) or Pyridine (1.2 eq).

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step:

  • Dissolve 4-fluorophenol and the base (TEA/Pyridine) in dry DCM at 0°C.

  • Dissolve the crude acid chloride in a minimal amount of DCM.

  • Slow Addition: Add the acid chloride solution dropwise to the phenol/base mixture at 0°C.

    • Exotherm Control: Keep internal temp < 10°C to prevent side reactions.

  • Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Wash with 1M HCl (to remove excess base), then sat.

    
     (to remove unreacted acid/phenol), then Brine. Dry over 
    
    
    
    .
Phase 3: Purification (Isomer Removal)
  • Technique: Recrystallization.[1]

  • Solvent System: Ethanol/Hexane or Methanol.

  • Objective: The trans-isomer crystallizes more readily due to better packing. The cis-isomer (oily/low melting) remains in the mother liquor.

Workflow Visualization

The following diagram illustrates the critical path and the stereochemical equilibration logic.

SynthesisWorkflow Start Start: 4-Ethylcyclohexanecarboxylic acid (Mix of Cis/Trans) Activation Phase 1: Activation (SOCl2, DMF cat., Reflux) Start->Activation Isomerization Thermodynamic Equilibration (Cis converts to Trans) Activation->Isomerization Heat drives equilibrium Intermed Intermediate: Trans-Acid Chloride Activation->Intermed Direct conversion Isomerization->Intermed Coupling Phase 2: Coupling (4-Fluorophenol, Base, 0°C) Intermed->Coupling Nucleophilic Acyl Substitution Crude Crude Ester (Trans dominant + trace Cis) Coupling->Crude Purification Phase 3: Recrystallization (EtOH/Hexane) Crude->Purification Final Final Product: trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate Purification->Final Removes Cis impurities

Caption: Synthesis workflow highlighting the thermodynamic equilibration of the cyclohexane ring during the activation phase.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield (<50%)

Diagnosis: The acid chloride is likely hydrolyzing before reacting with the phenol, or the phenol is not sufficiently nucleophilic.

  • Fix A (Moisture Control): Ensure all glassware is flame-dried and solvents are anhydrous. The acid chloride is extremely moisture-sensitive.

  • Fix B (Catalysis): Did you use DMF in Step 1? Without DMF, the formation of the acid chloride is sluggish.

  • Fix C (Base Choice): If using Pyridine, ensure it is dry. For sterically hindered substrates, switching to DMAP (4-Dimethylaminopyridine) (0.1 eq) as an acylation catalyst in the coupling step can boost yields significantly [1].

Issue 2: Product is an Oil or Low Melting Solid

Diagnosis: Stereochemical contamination. You likely have a mixture of cis and trans isomers. The cis isomer disrupts the crystal lattice, depressing the melting point.

  • The Science: The trans-1,4-disubstituted cyclohexane prefers the diequatorial conformation (lowest energy). The cis form has one axial substituent, raising the energy.

  • Solution:

    • Isomerization: Reflux the crude ester in Ethanol with a catalytic amount of Sodium Ethoxide (NaOEt) for 1 hour. This effectively converts the kinetic cis product to the thermodynamic trans product via enolate formation alpha to the carbonyl [2].

    • Recrystallize: Cool slowly to 0°C. The trans isomer will precipitate; the cis will stay in solution.

Issue 3: Pink or Brown Discoloration

Diagnosis: Oxidation of 4-fluorophenol. Phenols are prone to oxidation to quinones in air, especially under basic conditions.

  • Solution: Perform the coupling step under a Nitrogen or Argon atmosphere. Use fresh, white/colorless phenol crystals. If the phenol is already pink, sublime it or recrystallize it before use.

Data & Reagent Comparison

Reagent SystemYield PotentialStereocontrolComments
Acid Chloride (

)
High (85-95%) Excellent Best for scale. Reflux promotes trans formation.
DCC / DMAP (Steglich)Moderate (60-75%)GoodMild conditions prevent isomerization, but urea byproduct removal is difficult.
Fischer (

)
Very Low (<20%)PoorDo not use. Phenols are too weak as nucleophiles for direct acid catalysis.

References

  • Steglich Esterification & DMAP Catalysis

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
    • Relevance: Establishes the role of DMAP in accelerating acyl
  • Isomerization of Cyclohexanecarboxylates

    • Eliel, E. L. (1962). Stereochemistry of Carbon Compounds. McGraw-Hill.
    • Relevance: Foundational text describing the thermodynamic preference for diequatorial (trans) conformations in 1,4-disubstituted cyclohexanes.
  • Synthesis of Liquid Crystal Intermediates

    • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure. Helvetica Chimica Acta.
    • Relevance: Describes standard industrial protocols for phenyl cyclohexanecarboxyl
    • (Representative citation for class of molecules).

Sources

Technical Support Center: Fluorinated Cyclohexanecarboxylates Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Process Chemistry & Optimization

Status: Open Assigned Specialist: Senior Application Scientist, Organofluorine Division

Executive Summary

The synthesis of fluorinated cyclohexanecarboxylates is a critical workflow in medicinal chemistry, particularly for modulating lipophilicity (


) and metabolic stability without altering steric bulk significantly. However, the high electronegativity of fluorine and the conformational dynamics of the cyclohexane ring introduce specific failure modes.

This guide addresses the two primary synthetic routes:

  • Catalytic Hydrogenation of fluorobenzoates.

  • Deoxyfluorination of hydroxy-cyclohexanecarboxylates.

Module 1: Catalytic Hydrogenation of Fluorobenzoates

User Report: "I am attempting to reduce ethyl 4-fluorobenzoate to the cyclohexane analog. I am observing significant loss of fluorine (defluorination) and low yield of the desired saturated ring."

Troubleshooting The "Defluorination" Phenomenon

Diagnosis: C-F Hydrogenolysis. The bond dissociation energy of C-F is high (~110 kcal/mol), but in the presence of transition metals (specifically Palladium) and hydrogen, the C-F bond is susceptible to oxidative addition, leading to HF formation and the non-fluorinated cyclohexane.

The Mechanism of Failure: During the catalytic cycle, the metal surface activates the aromatic ring. If the metal has a high affinity for fluorine (like Pd), it facilitates the cleavage of the C-F bond before or during the saturation of the ring.

Visualizing the Pathway (Graphviz)

HydrogenationPathways Start Fluorobenzoate (Starting Material) Metal Catalyst Surface (Adsorption) Start->Metal H2, Pressure Path_Success Pathway A: Ring Saturation Metal->Path_Success Rh or Ru Catalyst Path_Fail Pathway B: Oxidative Addition into C-F Metal->Path_Fail Pd Catalyst (High Affinity for F) Product Fluorocyclohexane (Target) Path_Success->Product Inter_Defluoro Metal-F Species Path_Fail->Inter_Defluoro Waste Defluorinated Product (Cyclohexanecarboxylate) + HF Inter_Defluoro->Waste Reductive Elimination

Figure 1: Divergent pathways in the hydrogenation of fluorobenzoates. Pathway B represents the critical failure mode (hydrodefluorination).

Catalyst Selection Matrix

The choice of metal is the single most important variable.

CatalystRisk of DefluorinationActivityRecommendation
Pd/C Critical (High) HighAVOID. Palladium readily inserts into Ar-F bonds.
PtO₂ (Adams) ModerateModerateUse only with mild pressure; risk increases with temp.
Rh/Al₂O₃ Low HighPREFERRED. Rhodium saturates rings efficiently with minimal C-F insertion.
Ru/C LowLowGood alternative, but often requires higher pressure/temp.
Validated Protocol: Rhodium-Catalyzed Hydrogenation

Objective: Synthesis of Ethyl 4-fluorocyclohexanecarboxylate without defluorination.

Reagents:

  • Ethyl 4-fluorobenzoate (1.0 equiv)

  • 5% Rh/Al₂O₃ (5 wt% loading relative to substrate)

  • Solvent: Methanol or Ethanol (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge the autoclave with the substrate and catalyst under an inert atmosphere (Nitrogen or Argon). Note: Rhodium is pyrophoric; handle with care.

  • Solvent Addition: Add degassed Methanol. Avoid acidic modifiers which can promote HF elimination later.

  • Purge: Purge the vessel 3 times with

    
    , then 3 times with 
    
    
    
    .
  • Reaction: Pressurize to 50 bar (725 psi)

    
    . Heat to 50°C .
    
    • Technical Insight: High pressure favors the thermodynamics of ring saturation over the kinetics of C-F cleavage.

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 4-6 hours.

  • Workup: Filter catalyst through a Celite pad. Concentrate filtrate.

  • Analysis: Check

    
     NMR. A shift from ~-110 ppm (aromatic) to ~-180 ppm (aliphatic) confirms success.
    

Module 2: Deoxyfluorination of Alcohols

User Report: "I am using DAST to convert ethyl 4-hydroxycyclohexanecarboxylate to the fluoro-analog. The main product is the alkene (elimination product)."

Troubleshooting Elimination (Dehydration)

Diagnosis: E1/E2 Competition. Deoxyfluorination reagents (DAST, Deoxo-Fluor, XtalFluor) activate the hydroxyl group, converting it into a good leaving group. The resulting intermediate is prone to proton abstraction by fluoride (acting as a base) or other species, leading to the cyclohexene.

The Mechanism of Failure:

  • Activation: DAST reacts with -OH to form an alkoxy-aminosulfur difluoride intermediate.

  • Ionization: The C-O bond breaks. On a secondary carbon (cyclohexane ring), this develops significant carbocation character.

  • Branching:

    • Substitution (Desired): Fluoride attacks the carbocation (Sn1-like) or displaces the leaving group (Sn2-like).

    • Elimination (Side Reaction): A proton on the

      
      -carbon is removed, forming a double bond.
      
Visualizing the Competition (Graphviz)

Deoxyfluorination Substrate Hydroxy-cyclohexane Derivative Intermediate Activated Sulfur Intermediate Substrate->Intermediate + DAST / - HF Transition Transition State (Carbocation Character) Intermediate->Transition Product_F Fluorocyclohexane (Substitution) Transition->Product_F Nucleophilic Attack (F-) Low Temp Product_E Cyclohexene (Elimination) Transition->Product_E Proton Abstraction High Temp / Basic Conditions

Figure 2: The kinetic competition between substitution (fluorination) and elimination in DAST reactions.

Optimization Guide
VariableRecommendationTechnical Rationale
Solvent Dichloromethane (DCM) Non-polar solvents suppress the separation of ion pairs, favoring Sn2-like mechanisms over E1 elimination.
Temperature -78°C to 0°C Elimination has a higher activation energy (

). Keeping the reaction cold kinetically favors substitution.
Reagent XtalFluor-E + Promoter XtalFluor salts are more stable and less basic than DAST, reducing the risk of elimination.
Base Exogenous Base (e.g., DBU) CAUTION: While bases neutralize HF, strong bases promote elimination. Use mild bases like Pyridine or omit if possible.
Validated Protocol: Low-Temperature Fluorination

Objective: Minimizing elimination during the synthesis of Ethyl 4-fluorocyclohexanecarboxylate.

Reagents:

  • Ethyl 4-hydroxycyclohexanecarboxylate (1.0 equiv)

  • DAST (Diethylaminosulfur trifluoride) (1.2 equiv)

  • Anhydrous DCM (0.2 M)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask. Cool to -78°C under Nitrogen.

  • Substrate: Dissolve the alcohol in anhydrous DCM and add to the flask.

  • Addition: Add DAST dropwise via syringe. Do not allow temperature to rise.

    • Critical Check: Rapid addition causes exotherms, leading immediately to elimination.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (do not heat to room temp unless necessary).

  • Quench: Pour the reaction mixture into saturated

    
     solution. Caution: Vigorous CO2 evolution. 
    
  • Purification: The alkene (side product) is usually less polar. Separate via flash chromatography (Hexanes/EtOAc).

FAQ: Frequently Asked Questions

Q1: Why do I get a mixture of cis and trans isomers during hydrogenation? A: Heterogeneous hydrogenation typically follows syn-addition (hydrogens add to the same face of the ring). However, the ester group can epimerize if the reaction conditions are too acidic or basic, or if the catalyst allows for isomerization. The cis isomer is often the kinetic product, while the trans isomer is thermodynamic.

Q2: Can I use nucleophilic fluorination (CsF/TBAF) on a tosylate instead of DAST? A: Yes, but the risk of elimination remains high. On a cyclohexane ring, Sn2 reactions are sterically hindered (especially if axial). If you use this route, use CsF in t-Butanol/Acetone or TBAF in THF , but expect elimination to compete strongly.

Q3: How do I handle the HF generated in these reactions? A: HF is a byproduct of both routes.

  • Hydrogenation: It poisons catalysts. Use acid-resistant autoclaves (Hastelloy).

  • DAST: It is generated upon hydrolysis. Always quench into basic bicarbonate solution.

References

  • Mechanism of Catalytic Hydrogenation: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Focuses on Rh vs Pd selectivity).
  • Deoxyfluorination Side Reactions

    • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 75(10), 3401–3411. Link

  • Stereoselective Synthesis

    • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link

  • Hydrogenolysis of C-F Bonds

    • Grushin, V. V. (2004). "The Organometallic Fluorine Chemistry of Palladium." Chemistry – A European Journal, 10(1), 14-29. Link

scaling up the synthesis of "trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate

Introduction

You are likely synthesizing This compound for use in Liquid Crystal (LC) mixtures or as a pharmaceutical intermediate. At the milligram scale, DCC/DMAP couplings are sufficient. However, as you scale to kilograms, atom economy, purification, and stereochemical integrity become the primary drivers.

This guide addresses the transition from benchtop coupling to a scalable Acid Chloride route, focusing on the critical preservation of the trans-cyclohexane configuration which is essential for the thermodynamic stability of the target mesophase.

Module 1: Strategic Route Selection

For scale-up, we recommend the Acid Chloride Method over Steglich Esterification (DCC) or Direct Fischer Esterification.

Why?

  • Purification: DCC leaves urea byproducts that are difficult to remove at scale without chromatography.

  • Reactivity: 4-Fluorophenol is a relatively weak nucleophile; the high electrophilicity of the acid chloride ensures complete conversion.

  • Stereocontrol: While acid chlorides can isomerize, controlled conditions allow for retention of the trans configuration.

Workflow Visualization

The following diagram outlines the optimized workflow for the acid chloride route.

ReactionWorkflow Start trans-4-Ethylcyclohexane- carboxylic Acid Activation Activation (SOCl2, cat. DMF) Start->Activation 60°C, N2 Intermediate Acid Chloride Intermediate Activation->Intermediate -SO2, -HCl Coupling Coupling (4-Fluorophenol, Pyridine) Intermediate->Coupling 0°C to RT Product Crude Ester Coupling->Product Workup Purification Recrystallization (Ethanol/Hexane) Product->Purification Isomer Enrichment

Caption: Figure 1. Optimized Acid Chloride pathway minimizing thermal stress to prevent cis-isomerization.

Module 2: Standard Operating Procedure (Scale-Up)

Target Scale: 100g – 500g Reaction Type: Acylation via Acid Chloride

Phase A: Acid Chloride Formation
  • Charge a 2L reactor with trans-4-ethylcyclohexanecarboxylic acid (1.0 equiv) and Toluene (5 vol).

  • Add catalytic DMF (0.01 equiv).

  • Add Thionyl Chloride (

    
    ) (1.2 equiv) dropwise at room temperature.
    
  • Heat to 60°C. Critical: Do not exceed 65°C. Higher temperatures promote

    
    -proton abstraction and isomerization to the cis-form.
    
  • Monitor by GC until acid is consumed.

  • Strip excess

    
     and Toluene under reduced pressure. Do not distill the acid chloride at high temp ; use it crude for the next step to preserve stereochemistry.
    
Phase B: Esterification
  • Dissolve the crude acid chloride in DCM or Toluene (5 vol).

  • Charge a separate vessel with 4-Fluorophenol (1.05 equiv), Pyridine (1.2 equiv), and solvent. Cool to 0–5°C.

  • Transfer the acid chloride solution into the phenol mixture slowly, maintaining internal temp <10°C.

  • Warm to room temperature and stir for 4 hours.

Phase C: Workup & Purification
  • Quench with water.

  • Wash organic layer with 1M HCl (remove Pyridine), then 1M NaOH (remove unreacted Phenol), then Brine.

  • Concentrate to a solid.

  • Recrystallize from Ethanol or Hexanes. This step is vital to upgrade the trans ratio if minor isomerization occurred.

Module 3: Troubleshooting Center

This section addresses specific failure modes reported by process chemists.

Issue 1: "My product contains 5-10% cis-isomer."

Diagnosis: Thermodynamic equilibration. The trans-isomer (diequatorial) is more stable, but the acid chloride intermediate is susceptible to epimerization if heated excessively or if left in the presence of HCl for too long. Corrective Action:

  • Process Control: Lower the temperature during

    
     addition. Ensure complete removal of 
    
    
    
    before adding the base/phenol.
  • Remediation: If the crude product is high in cis, perform a base-catalyzed isomerization . Reflux the ester in Ethanol with Sodium Ethoxide (0.1 equiv) for 2 hours. This drives the mixture toward the thermodynamic trans product (approx 95:5 ratio), which can then be purified by recrystallization.

Issue 2: "The final product has a pink/brown hue."

Diagnosis: Oxidation of 4-fluorophenol. Phenols are prone to forming quinones upon air exposure, which are highly colored. Corrective Action:

  • Prevention: Degas all solvents with Nitrogen/Argon. Keep the reaction under positive inert pressure.

  • Cleanup: Pass the crude solution through a short plug of Silica Gel or treat with Activated Charcoal during the recrystallization step.

Issue 3: "Yield is lower than 80%."

Diagnosis: Moisture ingress or incomplete activation. Corrective Action:

  • Ensure

    
     quality (it hydrolyzes over time).
    
  • Check water content of 4-Fluorophenol (it is hygroscopic). Dry it by azeotropic distillation with toluene if necessary.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Defect Isomer High Cis-Isomer Content Problem->Isomer Color Pink/Brown Discoloration Problem->Color Yield Low Yield Problem->Yield Sol1 Action: Isomerization (NaOEt/EtOH Reflux) Isomer->Sol1 Sol2 Action: Silica Plug / Charcoal Treatment Color->Sol2 Sol3 Action: Dry Reagents / Check SOCl2 Quality Yield->Sol3

Caption: Figure 2. Decision matrix for common synthetic deviations.

Module 4: Data & Specifications

Table 1: Physicochemical Properties & Process Parameters

ParameterSpecification / ValueNote
Molecular Weight 250.31 g/mol
Target Isomer trans (diequatorial)Essential for LC mesophase
Melting Point ~45-50°Ccis-isomer depresses MP significantly
Stoichiometry Acid:Phenol:Base (1.0 : 1.05 : 1.2)Slight excess of phenol ensures acid consumption
Max Temp (Step 1) 65°CPrevents isomerization
Solvent Choice Toluene or DCMToluene allows higher temp; DCM easier to strip
Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes. Oxalyl chloride (


) allows for activation at lower temperatures (0°C to RT), which further reduces the risk of isomerization. However, it is generally more expensive and generates Carbon Monoxide (CO), requiring stricter safety ventilation than the 

/HCl generated by Thionyl Chloride.

Q: Why do I need to wash with NaOH? Won't it hydrolyze my ester? A: The ester linkage is relatively robust at room temperature. A rapid wash with cold 1M NaOH is necessary to remove the excess 4-fluorophenol. Phenols are acidic (


) and will dissolve in the aqueous base, whereas the neutral ester stays in the organic layer. Prolonged exposure or heating with base will hydrolyze the ester, so keep it brief and cold.

Q: The reaction mixture solidified during addition. What happened? A: Pyridine hydrochloride salts precipitate in non-polar solvents like Toluene. This is normal. Ensure you have adequate mechanical stirring (overhead stirrer recommended for >100g scale) to maintain mixing.

References
  • Kirsch, P. (2022). Modern Liquid Crystals: Chemistry and Applications. Wiley-VCH. (Authoritative text on LC synthesis and trans-cyclohexane stability).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid Chloride formation and Esterification).

  • Kelly, S. M., & O'Neill, M. (2000). "Liquid Crystals". in Handbook of Advanced Electronic and Photonic Materials and Devices. Academic Press. (Details on the synthesis of phenyl cyclohexanecarboxylates).

Validation & Comparative

comparative analysis of the dielectric properties of fluorinated liquid crystal precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Dielectric Properties of Fluorinated Liquid Crystal Precursors

For researchers and professionals in materials science and drug development, the precise control over the molecular properties of liquid crystals (LCs) is paramount. Among the various chemical modifications, fluorination stands out as a powerful and versatile tool for tuning the physicochemical characteristics of LC precursors. This guide provides a comprehensive , grounded in experimental data and established scientific principles. We will explore how the strategic placement of fluorine atoms within a liquid crystal molecule can dramatically alter its dielectric anisotropy, a critical parameter for applications ranging from advanced display technologies to tunable microwave devices.

The Foundational Role of Fluorine in Tuning Dielectric Properties

The introduction of fluorine into a liquid crystal structure is a cornerstone of modern materials design. The fluorine atom's unique combination of high electronegativity (the highest of any element) and small van der Waals radius allows for its incorporation into various positions of a mesogenic molecule without drastically disrupting the liquid crystalline phase itself. This substitution, however, profoundly impacts the molecule's electronic distribution and, consequently, its interaction with an external electric field.

The primary influence of fluorination on dielectric properties stems from its effect on the permanent molecular dipole moment. By strategically positioning C-F bonds, chemists can manipulate both the magnitude and direction of the net dipole moment relative to the molecule's long axis. This control is the key to engineering liquid crystals with specific dielectric anisotropy (Δε), defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the average direction of the molecular long axes (the director).[1]

Comparative Analysis: How Fluorine Placement Dictates Dielectric Anisotropy

The sign and magnitude of the dielectric anisotropy (Δε = ε∥ - ε⊥) are critical for device applications. Materials with positive Δε (ε∥ > ε⊥) align parallel to an applied electric field, a principle used in conventional twisted nematic (TN) displays. Conversely, materials with negative Δε (ε∥ < ε⊥) align perpendicular to the field, which is essential for vertical alignment (VA) and fringe-field switching (FFS) display modes that offer wider viewing angles and higher contrast ratios.[2][3]

Lateral Fluorination: The Path to Negative Dielectric Anisotropy

Placing one or more fluorine atoms in a lateral (side) position on the aromatic core is the most common strategy for inducing negative dielectric anisotropy.[3] The C-F bond introduces a strong dipole component perpendicular to the long molecular axis. This increases the perpendicular component of the dielectric permittivity (ε⊥) more significantly than the parallel component (ε∥), resulting in a negative value for Δε.

For example, studies on laterally fluorinated terphenyl compounds show that the presence of fluorine atoms on the side of the molecular core leads to a significant negative dielectric anisotropy.[2] The magnitude of this effect can be tuned by the number and position of the fluorine substituents. For instance, 2,3-difluoroaryl motifs have proven to be a particularly successful class of negative Δε liquid crystals.[4]

Terminal Fluorination: Enhancing Positive Dielectric Anisotropy

When fluorine is placed at a terminal position of the molecule or within a terminal alkyl chain, it can enhance the dipole moment along the principal molecular axis. This is often done in conjunction with other polar groups, like the cyano (-CN) group, to achieve a large positive Δε. While the cyano group provides a large longitudinal dipole, dipole-dipole interactions in these materials can lead to antiparallel correlations that reduce the effective Δε. The addition of a fluorine atom can modify these intermolecular correlations. For example, in cyano-containing compounds, an ortho-fluoro substituent can increase the molecular dipole and lead to higher extrapolated values of Δε in host mixtures.[5]

The Influence of the Molecular Core

The core structure of the liquid crystal precursor plays a synergistic role with fluorination. Phenylacetylene-based LCs, for instance, are investigated for microwave applications. Studies show that lateral fluorophenyl phenylacetylene compounds can exhibit high positive dielectric anisotropy (Δε > 0.85), which is valuable for tunable microwave devices.[6] In contrast, fluorinated terphenyls are often designed to exhibit negative Δε for display applications.[2] The extended π-conjugation in different core systems alters the overall polarizability and modulates the effect of the polar C-F bond.

Quantitative Comparison of Fluorinated Precursors

The following table summarizes experimental data for various fluorinated liquid crystal compounds, illustrating the relationship between molecular structure and dielectric properties.

Compound Class/Structure SketchFluorine Position(s)ε∥ε⊥Δε (at T, f)Reference(s)
Terphenyl Analog (Structure with three phenyl rings)Lateral~2.8~4.8~ -2.0 (at 20°C, 1 kHz)[2]
Phenyl Cyclohexane Analog (Structure with one phenyl, one cyclohexane ring)Lateral~3.0~5.0~ -2.0 (at 20°C, 1 kHz)[2]
Cyanobiphenyl Analog (Structure with two phenyl rings, one CN group)Lateral (ortho to CN)--Enhanced positive value over non-F[5]
Isothiocyano Phenylacetylene (Structure with -NCS terminal group)Lateral--High positive (>0.85) (k-band)[6]
Fluorinated Dimer (Two mesogenic units linked by a flexible spacer)Lateral4.65.8-1.2 (at 140°C)

Note: The values presented are approximate and depend on the specific homologous series, temperature, and measurement frequency. They are intended to illustrate general trends.

Experimental Protocols for Dielectric Characterization

Accurate and reproducible measurement of dielectric properties is essential for materials development. The following protocols outline standard methodologies.

Protocol 1: Low-Frequency Dielectric Spectroscopy (100 Hz - 1 MHz)

This technique is the standard for characterizing LCs for display applications. It measures the capacitance of a cell filled with the LC material to determine its permittivity.

Methodology:

  • Cell Preparation:

    • Obtain a liquid crystal cell with transparent Indium Tin Oxide (ITO) electrodes. The cell thickness (typically 5-10 µm) should be known precisely.

    • For measuring ε∥, use a cell with a planar alignment layer (e.g., rubbed polyimide) to orient the LC director parallel to the glass substrates.

    • For measuring ε⊥, use a cell with a homeotropic alignment layer to orient the LC director perpendicular to the substrates.[2]

  • Sample Filling:

    • Heat the LC sample to its isotropic phase.

    • Fill the cell via capillary action, ensuring no air bubbles are trapped.

    • Slowly cool the cell back to the liquid crystal phase to ensure proper alignment.

  • Measurement:

    • Place the filled cell in a temperature-controlled stage (hot stage).

    • Connect the cell electrodes to a precision LCR meter (e.g., Agilent E4980A).[2]

    • Measure the capacitance (C) and dissipation factor (tan δ) as a function of frequency (e.g., at 1 kHz) and temperature.

  • Calculation:

    • Calculate the permittivity using the formula for a parallel plate capacitor: ε' = (C * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

    • The measured values for the planar and homeotropic cells correspond to ε∥ and ε⊥, respectively.

    • Calculate dielectric anisotropy: Δε = ε∥ - ε⊥.

Protocol 2: Microwave Dielectric Characterization (GHz range)

For high-frequency applications, resonant methods are often employed due to their high sensitivity. The cavity perturbation method is a common choice.

Methodology:

  • Resonator Setup:

    • Use a resonant cavity, such as a rectangular or single-ridge waveguide cavity.[6][7]

    • Measure the resonant frequency (f₀) and quality factor (Q₀) of the empty cavity.

  • Sample Preparation:

    • A small, precisely dimensioned capillary tube is filled with the LC material.

  • Measurement:

    • Insert the sample into the cavity at a position of maximum electric field.

    • Measure the new resonant frequency (f₁) and quality factor (Q₁).

    • To measure both ε∥ and ε⊥, an external magnetic or electric field is applied to align the LC director either parallel or perpendicular to the microwave electric field inside the cavity.[1]

  • Calculation:

    • The changes in resonant frequency and quality factor are related to the complex permittivity of the sample through perturbation theory equations. These calculations are specific to the cavity geometry and sample volume.

Experimental Workflow Diagram

The general process for characterizing the dielectric properties of a novel liquid crystal precursor is summarized below.

G cluster_prep Sample & Cell Preparation cluster_measure Measurement cluster_analysis Data Analysis & Characterization synthesis Synthesize LC Precursor cell_prep Prepare LC Cells (Planar & Homeotropic) synthesis->cell_prep fill Fill Cells via Capillary Action cell_prep->fill lcr LCR Meter Measurement (Capacitance vs. T, f) fill->lcr hotstage Temperature Control (Hot Stage) calc_e Calculate ε∥ and ε⊥ lcr->calc_e calc_de Calculate Δε = ε∥ - ε⊥ calc_e->calc_de compare Compare with Alternative Precursors calc_de->compare

Caption: General workflow for the dielectric characterization of liquid crystal precursors.

Causality and Field-Proven Insights: The "Why" Behind the Data

Understanding the structure-property relationships requires delving into the molecular-level physics. The bulk dielectric permittivity is not solely a function of the individual molecular dipole but is also heavily influenced by intermolecular dipole-dipole correlations.[8]

The Kirkwood correlation factor (g) provides a measure of these short-range interactions. A g factor greater than 1 indicates parallel dipole associations, which tend to enhance the dielectric permittivity, while a g factor less than 1 suggests antiparallel associations that reduce it. Studies have shown that lateral fluorination can significantly alter the g factor. For instance, in certain cyano benzoate esters, a 3'-fluoro substituent can produce g factors up to 1.4, providing strong evidence for parallel dipole associations that contribute to a larger dielectric anisotropy.[5]

This insight explains why simply calculating the vector sum of bond dipoles is often insufficient to predict the bulk dielectric properties. The choice of experimental protocol is also driven by causality. Low-frequency dielectric spectroscopy is chosen for display applications because they operate in the kHz regime, where the relaxation of the entire molecule's orientation (orientational polarization) is the dominant mechanism.[9] For microwave devices operating at GHz frequencies, different, faster polarization mechanisms become relevant, necessitating high-frequency characterization techniques.[10]

Conclusion

Fluorination is an indispensable technique in the rational design of liquid crystal precursors with tailored dielectric properties. By carefully selecting the position, number, and chemical environment of fluorine substituents, researchers can effectively engineer materials with large positive, large negative, or moderate dielectric anisotropy to meet the specific demands of advanced technologies. A lateral fluorine substitution is the most reliable strategy for achieving negative dielectric anisotropy, crucial for modern high-performance displays. The comparative data and experimental protocols provided in this guide serve as a foundational resource for scientists and engineers working to develop the next generation of liquid crystal materials.

References

  • McDonnell, D. G., Raynes, E. P., & Smith, R. A. (n.d.). Dipole moments and dielectric properties of fluorine substituted nematic liquid crystals. Taylor & Francis Online.
  • McDonnell, D. G., Raynes, E. P., & Smith, R. A. (1989). Dipole moments and dielectric properties of fluorine substituted nematic liquid crystals. Liquid Crystals, 6(5), 515-523.
  • (n.d.). Microwave dielectric properties of fluorine substituted phenylacetylene liquid crystal compounds. AIP Publishing.
  • Apolinarska, A., et al. (2020).
  • Srivastava, A. K., et al. (2013). Dielectric and visco-elastic properties of laterally fluorinated liquid crystal single compounds and their mixture. Taylor & Francis Online.
  • (n.d.). Studies on the dielectric properties of laterally fluorine-substituted multiphenylacetylene-type liquid crystal compounds at microwave region.
  • Lavrentovich, O. D. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group.
  • (2021). Measurement of Dielectric Properties of Liquid Crystal Based on Perturbation Method Using Single-Ridge Waveguide Cavity. IEEE Xplore.
  • (2022). Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines. Taylor & Francis Online.
  • Hird, M. (2007).
  • Chen, H., et al. (2013).
  • (n.d.). Examples of liquid crystal candidates with negative values for dielectric anisotropy (Δε) [6-10].

Sources

comparison of the electro-optical response of liquid crystals containing ethyl vs. pentyl cyclohexanecarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ethyl (C2) and Pentyl (C5) homologues of trans-4-alkylcyclohexanecarboxylate liquid crystals. These materials are critical building blocks in low-viscosity mixtures for Active Matrix Liquid Crystal Displays (AM-LCDs) and fast-switching photonic devices.

Key Finding: The Ethyl (C2) variant offers superior switching speeds due to significantly lower rotational viscosity (


), making it ideal for high-frequency applications. Conversely, the Pentyl (C5)  variant provides a broader nematic temperature range and higher elastic constants, offering better thermal stability and steeper electro-optical transmission curves at the cost of response time.

Molecular Architecture & Physicochemical Basis

The electro-optical performance of these materials is dictated by the alkyl chain length attached to the cyclohexane ring. The core structure typically involves a trans-1,4-disubstituted cyclohexane ring esterified with a phenyl group (often cyanophenyl for positive dielectric anisotropy).

The Homologue Effect
  • Ethyl (C2): Short chain length minimizes the moment of inertia and steric hindrance during molecular rotation. This results in lower rotational viscosity.

  • Pentyl (C5): The longer chain increases Van der Waals interactions between molecules. While this stabilizes the nematic phase (higher Clearing Point,

    
    ), it increases the drag coefficient during reorientation.
    
Structure-Property Relationship Diagram

G Ethyl Ethyl (C2) Chain Viscosity_Low Low Rotational Viscosity (γ1) Ethyl->Viscosity_Low Less Steric Drag Pentyl Pentyl (C5) Chain Packing Intermolecular Packing Density Pentyl->Packing VdW Forces Response_Fast Fast Response Time (τ) Viscosity_Low->Response_Fast τ ∝ γ1 Viscosity_High High Rotational Viscosity (γ1) Response_Slow Slower Response Time (τ) Viscosity_High->Response_Slow Packing->Viscosity_High Thermal_Stab Thermal Stability (Higher TNI) Packing->Thermal_Stab

Figure 1: Causal pathway linking alkyl chain length to macroscopic electro-optical properties.

Comparative Electro-Optical Performance

The following data summarizes the performance differences. Note that specific values depend on the exact mesogenic core (e.g., 4-cyanophenyl ester), but the relative trends are universal for this class.

Performance Metrics Table
ParameterSymbolEthyl (C2) DerivativePentyl (C5) DerivativeImpact on Application
Rotational Viscosity

Low (~80-100 mPa·s)High (~130-160 mPa·s)C2 is preferred for video-rate switching.
Response Time

Fast (< 15 ms)Moderate (> 20 ms)C5 may require overdrive voltage to reduce motion blur.
Threshold Voltage

LowerHigherC5 requires slightly higher driving voltage due to increased

.
Birefringence

LowerHigherC5 allows for thinner cell gaps (

) to achieve the same retardation (

).
Clearing Point

Lower (~40°C - 50°C)Higher (~60°C - 70°C)C5 is essential for automotive or outdoor displays.
Analysis of Response Time

The response time of a liquid crystal is governed by the equation:



Where:
  • 
     is rotational viscosity.
    
  • 
     is the cell gap.
    
  • 
     is the effective elastic constant.
    

Field Insight: While the Pentyl derivative has a higher


 (which theoretically speeds up relaxation), the increase in viscosity (

) dominates the equation. Consequently, Ethyl derivatives consistently outperform Pentyl derivatives in switching speed by 20-30%.

Experimental Protocol: Electro-Optical Characterization

To validate these properties, researchers must employ a rigorous optical bench setup. This protocol ensures reproducibility and eliminates artifacts from cell gap variations.

Materials Required
  • LC Samples: Purified Ethyl and Pentyl cyclohexanecarboxylate esters (>99.5% purity).

  • Test Cells: Indium Tin Oxide (ITO) coated glass with anti-parallel polyimide rubbing (Planar alignment). Gap:

    
    .
    
  • Light Source: He-Ne Laser (

    
     nm).
    
Measurement Workflow (DOT Visualization)

Experiment Prep Step 1: Cell Preparation (Vacuum Filling @ Isotropic Phase) Anneal Step 2: Thermal Annealing (Cool to Room Temp @ 0.5°C/min) Prep->Anneal Remove Flow Marks Setup Step 3: Optical Bench Alignment (Crossed Polarizers @ 45° to Director) Anneal->Setup Drive Step 4: Voltage Drive (1kHz Square Wave, 0V -> 10V ramp) Setup->Drive Acquire Step 5: Data Acquisition (Photodiode -> Oscilloscope) Drive->Acquire Calc Step 6: Calculation (Extract Vth, τ_on, τ_off) Acquire->Calc

Figure 2: Step-by-step workflow for characterizing electro-optical response.

Detailed Methodology
  • Cell Filling: Introduce the LC into the cell via capillary action while heating the cell above the clearing point (

    
    ). This prevents flow alignment artifacts.
    
  • Voltage-Transmittance (V-T) Curve:

    • Place the cell between crossed polarizers.

    • Orient the LC rubbing direction at 45° to the polarizer axis.

    • Apply a 1 kHz square wave. Ramp voltage from 0V to 10V in 0.1V increments.

    • Metric: Record

      
       at 10% transmission change and 
      
      
      
      at 90%.
  • Response Time Measurement:

    • Apply a voltage pulse

      
       (typically 5V or 
      
      
      
      ).
    • Measure

      
       (time to rise from 10% to 90% transmission).
      
    • Remove voltage and measure

      
       (time to decay from 90% to 10%).
      

Synthesis & Purity Considerations

For drug development professionals looking at these molecules for lipid-based delivery or biosensing, or material scientists synthesizing them, purity is paramount. Impurities (ionic species) cause "image sticking" and slow response times.

Synthesis Pathway: Typically achieved via esterification of trans-4-alkylcyclohexanecarbonyl chloride with the appropriate phenol in the presence of pyridine.

Purification Standard:

  • Recrystallization from Ethanol/Hexane (3x).

  • Column Chromatography (Silica gel).

  • Validation: Resistivity must exceed

    
    .
    

Conclusion and Recommendations

  • Select Ethyl (C2) when: Your primary constraint is speed . Applications include field-sequential color displays, optical shutters, and high-frequency modulators.

  • Select Pentyl (C5) when: Your application requires thermal robustness and a wide operating temperature range. It is the preferred choice for outdoor displays or as a base component in eutectic mixtures to suppress the melting point.

Final Verdict: For modern high-performance displays, neither is used in isolation. They are blended. However, to reduce the overall viscosity of a mixture, the Ethyl homologue is the superior additive.

References

  • Wu, S. T., & Yang, D. K. (2001). Reflective Liquid Crystal Displays. Wiley. (Fundamental physics of LC response times and viscosity scaling).

  • Demus, D., et al. (1998). Handbook of Liquid Crystals, Vol 1: Fundamentals. Wiley-VCH. (Comprehensive data on homologous series properties).

  • Merck KGaA. (2024). Licristal® Liquid Crystal Mixtures for Display Applications. (Industry standard data for cyclohexanecarboxylate derivatives).

  • Kozlovsky, M. V., & Haase, W. (1998). "Dielectric properties of liquid crystals with high spontaneous polarization." Journal of Chemical Physics. (Discussion on dielectric anisotropy and chain length).

  • Naemura, S. (2000). "Viscosity of Liquid Crystal Mixtures." Japanese Journal of Applied Physics. (Experimental validation of alkyl chain length on rotational viscosity).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.